SKF 106760
描述
属性
CAS 编号 |
126053-71-2 |
|---|---|
分子式 |
C23H39N9O8S2 |
分子量 |
633.7 g/mol |
IUPAC 名称 |
2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid |
InChI |
InChI=1S/C23H39N9O8S2/c1-11(33)29-13-10-41-42-23(2,3)17(18(24)37)31-19(38)12(8-16(35)36)30-15(34)9-28-20(39)14(32(4)21(13)40)6-5-7-27-22(25)26/h12-14,17H,5-10H2,1-4H3,(H2,24,37)(H,28,39)(H,29,33)(H,30,34)(H,31,38)(H,35,36)(H4,25,26,27)/t12-,13-,14-,17+/m0/s1 |
InChI 键 |
MWLMZCNGBAIZSG-AYMQEEERSA-N |
手性 SMILES |
CC(=O)N[C@H]1CSSC([C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |
规范 SMILES |
CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
CRGDX |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ac-cyclo-S,S-(Cys-(N(alpha)-Me)Arg-Gly-Asp-Pen)-NH2 SK and F 106760 SK and F-106760 SKF 106760 |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of SKF 106760: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SKF 106760, a potent antiplatelet agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details key experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: Competitive Antagonism of Glycoprotein IIb/IIIa
This compound is a peptidomimetic antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa).[1][2] This receptor is the final common pathway for platelet aggregation. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound effectively blocks platelet aggregation and thrombus formation.[1] The compound has demonstrated significant antiplatelet and antithrombotic activities in both in vitro and in vivo models.[1][3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| Ki | Human | Biotinylated Fibrinogen Binding to purified GPIIb/IIIa | 477 ± 57 pM | [1] |
| IC50 | Human | ADP-induced Platelet Aggregation in Platelet-Rich Plasma | 230 ± 60 nM | [1] |
| IC50 | Canine | ADP-induced Platelet Aggregation in Platelet-Rich Plasma | 355 ± 35 nM | [1] |
| IC50 | Canine | Collagen-induced Platelet Aggregation in Platelet-Rich Plasma | 260 ± 20 nM | [1] |
| IC50 | Canine | Epinephrine/U-46619-induced Platelet Aggregation in Platelet-Rich Plasma | 490 ± 90 nM | [1] |
| IC50 | Canine | Thrombin-mediated Aggregation in Gel-Filtered Platelets | 188 ± 10 nM | [1] |
| Kb | Human | Competitive inhibition of fibrinogen in ADP-activated platelets | 8.0 ± 1.0 nM | [1] |
In Vivo Pharmacokinetics of this compound in Conscious Dogs (1 mg/kg i.v.)
| Parameter | Value | Reference |
| t1/2 α (alpha-disposition phase) | 11 ± 6 min | [3] |
| t1/2 β (beta-elimination phase) | 66 ± 12 min | [3] |
| Apparent Steady-State Volume of Distribution (Vdss) | 259 ± 26 ml/kg | [3] |
| Plasma Clearance | 3.4 ± 0.8 ml/min/kg | [3] |
| IC50 (ex vivo collagen-induced whole blood aggregation) | 593 ± 52 nM | [3] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and preclinical development path of this compound, the following diagrams illustrate the key signaling pathway it inhibits and a typical experimental workflow for its characterization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Biotinylated Fibrinogen Binding Assay to Purified Human GPIIb/IIIa
Objective: To determine the binding affinity (Ki) of this compound for the purified human GPIIb/IIIa receptor.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with purified human GPIIb/IIIa and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a suitable blocking agent (e.g., bovine serum albumin).
-
Competition Binding: A constant concentration of biotinylated fibrinogen is added to the wells along with varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated for a defined period (e.g., 3 hours) at room temperature to allow for competitive binding.
-
Detection: After washing to remove unbound reagents, streptavidin-peroxidase is added to the wells and incubated.
-
Signal Generation: A peroxidase substrate is added, and the colorimetric change is measured using a microplate reader.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of biotinylated fibrinogen binding) using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
Objective: To determine the potency (IC50) of this compound in inhibiting platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human or canine subjects into citrate-containing tubes. PRP is prepared by centrifugation at a low speed.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Incubation with Inhibitor: Aliquots of PRP are pre-incubated with varying concentrations of this compound for a short period (e.g., 3 minutes).
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured by light aggregometry, which records the increase in light transmission through the PRP sample as platelets aggregate.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that produces a 50% inhibition of the maximum aggregation response induced by the agonist.
Ex Vivo Platelet Aggregation in a Canine Model
Objective: To assess the in vivo efficacy and duration of action of this compound after administration.
Methodology:
-
Animal Model: Conscious dogs are used for the study.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Blood Sampling: Blood samples are collected at different time points post-administration.
-
Ex Vivo Aggregation: Whole blood platelet aggregation is induced using an agonist (e.g., collagen).
-
Data Analysis: The degree of inhibition of platelet aggregation at each time point is determined and correlated with the plasma concentration of this compound to establish a pharmacokinetic/pharmacodynamic relationship.
Canine Model of Coronary Artery Thrombosis
Objective: To evaluate the antithrombotic efficacy of this compound in a relevant in vivo model.
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented to monitor coronary blood flow.
-
Induction of Thrombosis: A thrombogenic stimulus (e.g., electrical injury) is applied to a coronary artery to induce platelet-dependent thrombus formation, leading to a reduction in blood flow.
-
Drug Administration: this compound is administered intravenously before or after the induction of thrombosis.
-
Efficacy Measurement: The ability of this compound to prevent or reverse the formation of the occlusive thrombus and restore coronary blood flow is monitored and quantified.
This comprehensive guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug discovery.
References
SKF 106760: A Competitive Antagonist of Fibrinogen Binding to Integrin αIIbβ3
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SKF 106760 is a potent, synthetic tetrapeptide that acts as a competitive antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3. By specifically inhibiting the binding of fibrinogen to this receptor, this compound effectively blocks the final common pathway of platelet aggregation, demonstrating significant antiplatelet and antithrombotic activities. This technical guide provides a comprehensive overview of the mechanism of action, quantitative binding data, detailed experimental protocols, and relevant signaling pathways associated with this compound.
Mechanism of Action
This compound is a competitive antagonist of the integrin αIIbβ3 receptor. In resting platelets, this receptor exists in a low-affinity state. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), an "inside-out" signaling cascade is initiated, leading to a conformational change in αIIbβ3, shifting it to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bind to activated αIIbβ3 receptors on adjacent platelets, forming bridges that lead to platelet aggregation and thrombus formation.
This compound exerts its effect by binding to the activated αIIbβ3 receptor, thereby competitively inhibiting the binding of fibrinogen. This action prevents the cross-linking of platelets and subsequent aggregation. Studies have shown that this compound is a potent and stable competitive GPIIb/IIIa antagonist.[1][2]
Quantitative Data
The following tables summarize the quantitative data for this compound's activity from in vitro studies.
Table 1: Inhibition of Fibrinogen Binding
| Parameter | Species | Assay Conditions | Value | Reference |
| Ki | Human | Biotinylated fibrinogen binding to purified GPIIb/IIIa | 477 ± 57 pM | [1][2] |
| Kb | Human | Competitive inhibition of fibrinogen in ADP-activated platelets | 8.0 ± 1.0 nM | [1][2] |
Table 2: Inhibition of Platelet Aggregation
| Agonist | Species | Assay Conditions | IC50 | Reference |
| ADP | Human | Platelet-rich plasma | 230 ± 60 nM | [1][2] |
| ADP | Canine | Platelet-rich plasma | 355 ± 35 nM | [2] |
| Collagen | Canine | Platelet-rich plasma | 260 ± 20 nM | [2] |
| Epinephrine/U-46619 | Canine | Platelet-rich plasma | 490 ± 90 nM | [2] |
| Thrombin | Canine | Gel-filtered platelets | 188 ± 10 nM | [2] |
Experimental Protocols
In Vitro Inhibition of Fibrinogen Binding to Purified GPIIb/IIIa
This assay quantifies the ability of a compound to inhibit the binding of fibrinogen to its purified receptor.
Materials:
-
Purified human GPIIb/IIIa
-
Biotinylated fibrinogen
-
Microtiter plates
-
This compound or other test compounds
-
Bovine serum albumin (BSA)
-
Streptavidin-peroxidase conjugate
-
Peroxidase substrate (e.g., TMB)
-
Plate reader
Protocol:
-
Coat microtiter plate wells with purified human GPIIb/IIIa overnight at 4°C.
-
Wash the wells to remove unbound receptor.
-
Block non-specific binding sites with a solution of BSA.
-
Add varying concentrations of this compound or the test compound to the wells.
-
Add a constant concentration of biotinylated fibrinogen to all wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-peroxidase conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the peroxidase substrate and allow color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
The concentration of this compound that inhibits 50% of fibrinogen binding (IC50) can be calculated from the resulting dose-response curve. The Ki can be determined from the IC50 value.
ADP-Induced Platelet Aggregation in Platelet-Rich Plasma (PRP)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
Materials:
-
Freshly drawn whole blood from human or canine donors
-
Anticoagulant (e.g., sodium citrate)
-
Adenosine diphosphate (ADP)
-
This compound or other test compounds
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Protocol:
-
Collect whole blood into tubes containing an anticoagulant.
-
Prepare PRP by centrifuging the whole blood at a low speed.
-
Prepare PPP by centrifuging the remaining blood at a high speed.
-
Adjust the platelet count of the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place an aliquot of PRP in a cuvette with a stir bar and incubate at 37°C.
-
Add varying concentrations of this compound or the test compound to the PRP and incubate for a specified time.
-
Add a standard concentration of ADP to induce platelet aggregation.
-
Record the change in light transmittance for several minutes as the platelets aggregate.
-
The IC50 value is the concentration of this compound that inhibits 50% of the maximum aggregation response.
Signaling Pathways and Experimental Workflows
Integrin αIIbβ3 "Inside-Out" Signaling and Antagonism by this compound
Caption: "Inside-Out" signaling activates integrin αIIbβ3, which this compound competitively antagonizes.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for determining the effect of this compound on platelet aggregation.
Logical Relationship of this compound's Antithrombotic Effect
Caption: this compound inhibits fibrinogen binding, thereby preventing thrombus formation.
In Vivo Studies
In vivo studies in canine models have demonstrated the antithrombotic efficacy of this compound. In a model of coronary artery stenosis, this compound was shown to prevent thrombus formation.[3] These studies typically involve the surgical creation of a stenosis in a carotid or coronary artery, followed by injury to the vessel endothelium to induce thrombus formation. The administration of this compound is then evaluated for its ability to prevent or reduce the size of the resulting thrombus, often monitored by measuring blood flow through the affected artery.
Conclusion
This compound is a highly potent and specific competitive antagonist of the integrin αIIbβ3 receptor. Its mechanism of action, involving the direct inhibition of fibrinogen binding to activated platelets, translates to significant antiplatelet and antithrombotic effects both in vitro and in vivo. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working in the field of antithrombotic therapies.
References
The Genesis of a Potent Platelet Aggregation Inhibitor: Early Research and Discovery of SKF 106760
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cardiovascular therapeutics, the quest for potent and specific antiplatelet agents remains a cornerstone of research. A significant breakthrough in this area was the development of SKF 106760, a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a prime target for antithrombotic therapies. This technical guide delves into the early research and discovery of this compound, presenting a comprehensive overview of its in vitro and in vivo pharmacology, mechanism of action, and the experimental methodologies that underpinned its initial characterization.
Mechanism of Action: Competitive Antagonism of the GPIIb/IIIa Receptor
This compound is a cyclic peptide designed to be a highly specific and potent competitive antagonist of the GPIIb/IIIa receptor.[1] This receptor, an integrin found on the surface of platelets, is responsible for binding fibrinogen, which in turn cross-links adjacent platelets to form an aggregate. The activation of platelets by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.
This compound exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor, thereby preventing the binding of fibrinogen and inhibiting platelet aggregation.[1] Early studies demonstrated that this compound is a competitive inhibitor of fibrinogen binding to activated platelets.[1]
Quantitative Pharmacological Data
The initial characterization of this compound yielded significant quantitative data that established its potency and selectivity. These findings are summarized in the tables below.
In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (Fibrinogen Binding to GPIIb/IIIa) | Human | 477 ± 57 pM | [1] |
| IC50 (ADP-induced Platelet Aggregation) | Human (Platelet-Rich Plasma) | 230 ± 60 nM | [1] |
| IC50 (ADP-induced Platelet Aggregation) | Canine (Platelet-Rich Plasma) | 355 ± 35 nM | [1] |
| IC50 (Collagen-induced Platelet Aggregation) | Canine (Platelet-Rich Plasma) | 260 ± 20 nM | [1] |
| IC50 (Epinephrine/U-46619-induced Platelet Aggregation) | Canine (Platelet-Rich Plasma) | 490 ± 90 nM | [1] |
| IC50 (Thrombin-mediated Aggregation) | Canine (Gel Filtered Platelets) | 188 ± 10 nM | [1] |
| Kb (Fibrinogen-induced Aggregation in ADP-activated Platelets) | Human | 8.0 ± 1.0 nM | [1] |
In Vivo Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Reference |
| Administration Route | Intravenous (1 mg/kg) | [2] |
| α-Disposition Half-life (t1/2α) | 11 ± 6 min | [2] |
| β-Elimination Half-life (t1/2β) | 66 ± 12 min | [2] |
| Apparent Steady-State Volume of Distribution (Vdss) | 259 ± 26 ml/kg | [2] |
| Plasma Clearance | 3.4 ± 0.8 ml/min/kg | [2] |
| EC50 (ex vivo Collagen-induced Aggregation) | 593 ± 52 nM | [2] |
| Bioavailability (Intraduodenal/Intrajejunal) | 3 - 6% | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound. While the full-text publications containing the exhaustive step-by-step protocols were not accessible, the procedures described below are based on the information provided in the abstracts and standard laboratory practices for these assays.
GPIIb/IIIa-Fibrinogen Binding Assay (In Vitro)
This assay was performed to determine the affinity of this compound for the purified human GPIIb/IIIa receptor.
Methodology:
-
Receptor Immobilization: Purified human GPIIb/IIIa was immobilized on plastic microtiter plates.
-
Ligand Preparation: Biotinylated fibrinogen was used as the ligand.
-
Competition Binding: A fixed concentration of biotinylated fibrinogen was incubated with increasing concentrations of this compound in the wells containing the immobilized GPIIb/IIIa receptors.
-
Detection: The amount of bound biotinylated fibrinogen was quantified using an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) followed by the addition of a suitable substrate to produce a colorimetric or chemiluminescent signal.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of biotinylated fibrinogen (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assays (In Vitro)
These assays were conducted to evaluate the functional effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Platelet Preparation:
-
Platelet-Rich Plasma (PRP): Whole blood was collected from human or canine subjects into an anticoagulant (e.g., citrate). The blood was then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Gel-Filtered Platelets: Platelets were separated from plasma proteins by gel filtration chromatography.
-
-
Aggregation Measurement: Platelet aggregation was measured using a light aggregometer. A sample of the platelet suspension was placed in a cuvette with a stir bar and warmed to 37°C.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, epinephrine/U-46619, or thrombin) was added to induce aggregation.
-
Inhibitor Treatment: In the test samples, platelets were pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Data Recording: As platelets aggregate, the light transmission through the sample increases. This change in light transmission was recorded over time.
-
Data Analysis: The maximum aggregation for each concentration of this compound was determined and compared to the control (no inhibitor). The IC50 value, the concentration of this compound that inhibited 50% of the maximal aggregation, was calculated.
Ex Vivo Platelet Aggregation and Pharmacokinetic Analysis (In Vivo)
These studies were performed in conscious dogs to assess the in vivo efficacy and pharmacokinetic profile of this compound.
Methodology:
-
Drug Administration: this compound was administered intravenously (i.v.), intraduodenally, or intrajejunally to conscious dogs.
-
Blood Sampling: Blood samples were collected at various time points after drug administration.
-
Ex Vivo Platelet Aggregation: Whole blood platelet aggregation was induced by the addition of collagen. The degree of aggregation was measured to determine the inhibitory effect of the administered this compound.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters such as half-life, volume of distribution, and clearance were then calculated from the plasma concentration-time data.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
The early research on this compound established it as a highly potent and specific antagonist of the platelet GPIIb/IIIa receptor. Through a series of well-defined in vitro and in vivo studies, its mechanism of action, binding affinity, functional inhibitory activity, and pharmacokinetic profile were elucidated. These foundational discoveries paved the way for further development and clinical investigation of GPIIb/IIIa antagonists as a new class of antithrombotic agents. The data and methodologies presented in this guide provide a comprehensive technical overview for scientists and researchers in the field of drug discovery and development, highlighting the critical steps in the characterization of a novel therapeutic candidate.
References
An In-depth Technical Guide to SKF 106760: A Potent Glycoprotein IIb/IIIa Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 106760 is a synthetic cyclic peptide that acts as a potent and competitive antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa). Its ability to inhibit platelet aggregation has positioned it as a significant subject of research in the development of antithrombotic therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and a visualization of its role in signaling pathways are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a cyclic peptide with the systematic IUPAC name Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide.[1][2][3] The cyclic structure is formed by a disulfide bond between the cysteine and penicillamine residues.
Chemical Structure:
While a definitive 2D chemical structure diagram from a publicly available source remains elusive, its structure can be inferred from its IUPAC name.
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C23H39N9O8S2 | [4] |
| Molecular Weight | 633.74 g/mol | [4] |
| Physical Description | Water-soluble tetrapeptide | [3] |
| Oil/Water Partitioning | Very low | [3] |
| Membrane Permeability | Very low | [3] |
| Melting Point | Not available | |
| Solubility | Water-soluble | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by acting as a competitive antagonist at the glycoprotein IIb/IIIa receptor on the surface of platelets.[1][3] GPIIb/IIIa is a key integrin receptor that, upon platelet activation, undergoes a conformational change, enabling it to bind to fibrinogen. The binding of fibrinogen cross-links adjacent platelets, leading to platelet aggregation and thrombus formation.
This compound competitively inhibits the binding of fibrinogen to activated GPIIb/IIIa, thereby blocking the final common pathway of platelet aggregation.[1] This action prevents the formation of platelet plugs and thrombi.
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound as a GPIIb/IIIa antagonist.
Pharmacological Data
This compound has demonstrated significant antiplatelet and antithrombotic activities in preclinical studies.
In Vitro Activity:
| Parameter | Species | Value | Reference |
| Ki (Fibrinogen binding to GPIIb/IIIa) | Human | 477 ± 57 pM | [1][3] |
| IC50 (ADP-induced aggregation) | Human | 230 ± 60 nM | [1][3] |
| IC50 (ADP-induced aggregation) | Canine | 355 ± 35 nM | [1] |
| IC50 (Collagen-induced aggregation) | Canine | 260 ± 20 nM | [1] |
| IC50 (Epinephrine/U-46619-induced aggregation) | Canine | 490 ± 90 nM | [1] |
| IC50 (Thrombin-mediated aggregation) | Canine (gel-filtered platelets) | 188 ± 10 nM | [1] |
In Vivo Pharmacokinetics (in Dogs):
| Parameter | Value | Reference |
| t1/2 α (alpha-disposition phase) | 11 ± 6 min | [2] |
| t1/2 β (terminal beta-elimination phase) | 66 ± 12 min | [2] |
| Apparent steady-state volume of distribution | 259 ± 26 ml/kg | [2] |
| Plasma clearance | 3.4 ± 0.8 ml/min/kg | [2] |
| Intraduodenal and Intrajejunal Bioavailability | 3 - 6% | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound.
Experimental Workflow Diagram:
Caption: General experimental workflow for the characterization of this compound.
A. Glycoprotein IIb/IIIa (GPIIb/IIIa) Binding Assay
This protocol is a general method for assessing the binding affinity of antagonists to the GPIIb/IIIa receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a labeled ligand (e.g., biotinylated fibrinogen) to purified GPIIb/IIIa.
-
Materials:
-
Purified human GPIIb/IIIa
-
Biotinylated fibrinogen
-
This compound at various concentrations
-
Microtiter plates
-
Streptavidin-peroxidase conjugate
-
Peroxidase substrate (e.g., TMB)
-
Plate reader
-
-
Methodology:
-
Coat microtiter plate wells with purified human GPIIb/IIIa.
-
Block non-specific binding sites.
-
Add a fixed concentration of biotinylated fibrinogen and varying concentrations of this compound to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-peroxidase conjugate and incubate.
-
Wash the wells.
-
Add the peroxidase substrate and measure the resulting absorbance using a plate reader.
-
Calculate the Ki value from the concentration-response curve.
-
B. Platelet Aggregation Assay
This protocol describes a general method for evaluating the inhibitory effect of this compound on platelet aggregation.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation induced by various agonists.
-
Materials:
-
Freshly drawn whole blood or platelet-rich plasma (PRP)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
This compound at various concentrations
-
Platelet aggregometer
-
-
Methodology:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed.
-
Pre-warm the PRP samples.
-
Add varying concentrations of this compound to the PRP and incubate.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmittance through the PRP sample using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Calculate the IC50 value from the dose-response curve of aggregation inhibition.
-
Conclusion
This compound is a well-characterized and potent antagonist of the GPIIb/IIIa receptor. Its high affinity and competitive inhibitory action make it a valuable tool for research into the mechanisms of thrombosis and the development of novel antiplatelet agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further investigation into its oral bioavailability and in vivo efficacy in different animal models will be crucial for its potential clinical translation.
References
- 1. N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-alpha-D-glucosamine | C16H28N2O11 | CID 446943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
The Role of SKF 106760 in the Prevention of Thrombus Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A critical event in the pathophysiology of these diseases is the formation of a thrombus, a process heavily reliant on platelet aggregation. The platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor plays a pivotal role in the final common pathway of platelet aggregation. SKF 106760, a novel peptidomimetic, has emerged as a potent and selective antagonist of the GPIIb/IIIa receptor, demonstrating significant potential in preventing thrombus formation. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its efficacy.
Introduction to Thrombus Formation and the Role of GPIIb/IIIa
Thrombus formation is a complex physiological process initiated in response to vascular injury. It involves the adhesion, activation, and aggregation of platelets, followed by the formation of a fibrin mesh that stabilizes the platelet plug. While essential for hemostasis, aberrant thrombus formation within blood vessels can lead to vaso-occlusion and ischemic events.
The platelet glycoprotein IIb/IIIa receptor, a member of the integrin family (αIIbβ3), is the most abundant receptor on the platelet surface. Upon platelet activation by various agonists (e.g., adenosine diphosphate (ADP), collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble adhesive proteins, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet aggregate.[1][2] This process is the final and obligatory step for the formation of a stable platelet thrombus.[2] Consequently, antagonism of the GPIIb/IIIa receptor is a highly effective strategy for inhibiting platelet aggregation and preventing thrombosis.[3]
This compound: A Potent GPIIb/IIIa Antagonist
This compound, with the chemical name Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide, is a cyclic peptide that acts as a potent and competitive antagonist of the GPIIb/IIIa receptor.[4] Its design as a mimetic of the Arg-Gly-Asp (RGD) sequence, a key recognition motif for fibrinogen binding to GPIIb/IIIa, allows it to effectively block this interaction.[1]
Mechanism of Action
This compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets. By occupying the fibrinogen binding site, this compound prevents the cross-linking of platelets, thereby inhibiting platelet aggregation induced by a wide range of physiological agonists.[4][5] This targeted action at the final common pathway of platelet aggregation makes this compound a powerful antithrombotic agent.[2][5]
Quantitative Data on the Efficacy of this compound
The potency and efficacy of this compound have been extensively evaluated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Efficacy
| Parameter | Species | Assay | Value | Reference |
| Ki | Human | Biotinylated Fibrinogen Binding to Purified GPIIb/IIIa | 477 ± 57 pM | [4] |
| IC50 | Human | ADP-induced Platelet Aggregation in Platelet-Rich Plasma | 230 ± 60 nM | [4] |
| IC50 | Canine | ADP-induced Platelet Aggregation in Platelet-Rich Plasma | 355 ± 35 nM | [4] |
| IC50 | Canine | Collagen-induced Platelet Aggregation in Platelet-Rich Plasma | 260 ± 20 nM | [4] |
| IC50 | Canine | Epinephrine/U-46619-induced Platelet Aggregation in Platelet-Rich Plasma | 490 ± 90 nM | [4] |
| IC50 | Canine | Thrombin-mediated Aggregation in Gel-Filtered Platelets | 188 ± 10 nM | [4] |
| Kb | Canine | Competitive Inhibition of Fibrinogen in ADP-activated Platelets | 8.0 ± 1.0 nM | [4] |
In Vivo Efficacy and Pharmacokinetics in Conscious Dogs
| Parameter | Dose | Value | Reference |
| Inhibition of ex vivo Platelet Aggregation (Collagen-induced) | 0.3 mg/kg i.v. | Complete inhibition for 5 min | [6] |
| 1 mg/kg i.v. | Complete inhibition for 90 min | [6] | |
| 3 mg/kg i.v. | Complete inhibition for 165 min | [6] | |
| IC50 (ex vivo) | - | 593 ± 52 nM (plasma concentration) | [6] |
| Bioavailability (intraduodenal) | 3 mg/kg | 3 to 6% | [6] |
| Bioavailability (intrajejunal) | 3 mg/kg | 3 to 6% | [6] |
| Peak Inhibition of ex vivo Platelet Aggregation (intraduodenal/intrajejunal) | 3 mg/kg | 40 to 50% | [6] |
| Pharmacokinetic Parameters (1 mg/kg i.v. bolus) | [6] | ||
| T1/2 (α-disposition phase) | 11 ± 6 min | [6] | |
| T1/2 (β-elimination phase) | 66 ± 12 min | [6] | |
| Apparent Steady-State Volume of Distribution | 259 ± 26 ml/kg | [6] | |
| Plasma Clearance | 3.4 ± 0.8 ml/min/kg | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vitro Fibrinogen Binding Assay
-
Preparation of GPIIb/IIIa: Purify human GPIIb/IIIa from platelets.
-
Plate Coating: Immobilize the purified GPIIb/IIIa on plastic microtiter plates.
-
Incubation: Add biotinylated fibrinogen and varying concentrations of this compound to the wells.
-
Detection: Use an enzyme-linked immunosorbent assay (ELISA) format with a streptavidin-peroxidase conjugate and a suitable substrate to quantify the amount of bound biotinylated fibrinogen.
-
Data Analysis: Calculate the Ki value, representing the concentration of this compound that inhibits 50% of the specific binding of fibrinogen.[4]
In Vitro Platelet Aggregation Assay
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from human or canine whole blood by centrifugation.
-
Incubation: Pre-incubate the PRP with varying concentrations of this compound for a specified time (e.g., 3 minutes).
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, epinephrine/U-46619, or thrombin) to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP sample over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound required to inhibit the agonist-induced platelet aggregation by 50%.[4]
In Vivo Antithrombotic Efficacy in Anesthetized Dogs
-
Animal Model: Anesthetize dogs and induce a platelet-dependent coronary artery thrombosis.
-
Drug Administration: Administer this compound intravenously (i.v.) at various doses (e.g., 0.3-3.0 mg/kg).
-
Monitoring: Continuously monitor coronary blood flow to assess the presence and dissolution of the thrombus.
-
Endpoint: Determine the dose-related duration of action based on the time to complete inhibition of thrombosis.[6]
Ex Vivo Platelet Aggregation and Pharmacokinetic Analysis in Conscious Dogs
-
Drug Administration: Administer this compound to conscious dogs via intravenous (i.v.), intraduodenal, or intrajejunal routes.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Ex Vivo Aggregation: Prepare whole blood or PRP from the collected samples and perform platelet aggregation assays as described in section 4.2, using collagen as the agonist.
-
Pharmacokinetic Analysis: Measure the plasma concentrations of this compound at each time point using high-performance liquid chromatography (HPLC).
-
Data Analysis: Correlate the plasma concentrations of this compound with the inhibition of ex vivo platelet aggregation to determine the in vivo IC50. Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance from the plasma concentration-time curve.[6]
Visualizing the Role of this compound
The following diagrams illustrate the signaling pathway of platelet aggregation and the experimental workflows used to evaluate this compound.
Conclusion
This compound is a highly potent and selective antagonist of the platelet GPIIb/IIIa receptor. Its ability to competitively inhibit fibrinogen binding translates into a robust inhibition of platelet aggregation induced by a multitude of agonists. The quantitative data from both in vitro and in vivo studies underscore its significant antithrombotic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of GPIIb/IIIa antagonists. The targeted mechanism of action of this compound at the final common pathway of platelet aggregation positions it as a valuable tool for research and a promising candidate for the prevention and treatment of thrombotic diseases.
References
- 1. Extended inhibition of platelet aggregation with the orally active platelet inhibitor SC-54684A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet glycoprotein IIb/IIIa receptor antagonists and their use in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 4. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The in vivo pharmacological profile of the novel glycoprotein IIb/IIIa antagonist, SK&F 106760 - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of SKF 106760: A Glycoprotein IIb/IIIa Antagonist for Platelet Aggregation Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on SKF 106760, a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, and its role in inhibiting platelet aggregation. This document delves into the core mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the foundational research cited. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.
Core Concepts: Mechanism of Action
This compound is a synthetic peptide that acts as a competitive antagonist of the platelet fibrinogen receptor, GPIIb/IIIa.[1][2] This receptor is a key player in the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., adenosine diphosphate (ADP), collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a platelet plug.
This compound, by binding to the GPIIb/IIIa receptor, competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation and thrombus formation.[2] This targeted mechanism makes it a potent antiplatelet agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound, providing insights into its potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound on Platelet Aggregation
| Agonist | Species | Platelet Preparation | IC50 (nM) |
| ADP | Human | Platelet-Rich Plasma (PRP) | 230 ± 60 |
| ADP | Canine | Platelet-Rich Plasma (PRP) | 355 ± 35 |
| Collagen | Canine | Platelet-Rich Plasma (PRP) | 260 ± 20 |
| Epinephrine/U-46619 | Canine | Platelet-Rich Plasma (PRP) | 490 ± 90 |
| Thrombin | Canine | Gel-Filtered Platelets (GFP) | 188 ± 10 |
Data sourced from Brooks et al. (1994).[2]
Table 2: Binding Affinity of this compound to GPIIb/IIIa
| Assay | Species | Ki |
| Biotinylated Fibrinogen Binding | Human | 477 ± 57 pM |
Data sourced from Brooks et al. (1994).[2]
Table 3: In Vivo Efficacy of this compound in a Canine Model
| Parameter | Value |
| Plasma concentration for 50% inhibition of ex vivo collagen-induced whole blood aggregation | 593 ± 52 nM |
Data sourced from Brooks et al. (1994).[3]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational studies of this compound.
Preparation of Platelet-Rich Plasma (PRP)
Objective: To isolate platelets from whole blood for use in aggregation studies.
Materials:
-
Freshly drawn human or canine whole blood
-
Anticoagulant: 3.8% (w/v) trisodium citrate (9 parts blood to 1 part citrate)
-
Centrifuge
Protocol:
-
Collect whole blood into tubes containing the anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma at the top.
-
Carefully aspirate the upper PRP layer and transfer it to a separate tube.
-
Keep the PRP at room temperature for use in subsequent assays.
Preparation of Gel-Filtered Platelets (GFP)
Objective: To obtain a suspension of platelets free from plasma proteins.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Sepharose 2B column
-
Tyrode's buffer (pH 7.4)
Protocol:
-
Prepare a column packed with Sepharose 2B beads.
-
Equilibrate the column with Tyrode's buffer.
-
Apply the PRP to the top of the column.
-
Elute the platelets with Tyrode's buffer. The platelets will pass through the column more quickly than the smaller plasma proteins.
-
Collect the fractions containing the platelets.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to various agonists and the inhibitory effect of this compound.
Materials:
-
Platelet-Rich Plasma (PRP) or Gel-Filtered Platelets (GFP)
-
Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood from PRP preparation at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Agonists: ADP, collagen, epinephrine/U-46619, thrombin at desired concentrations.
-
This compound at various concentrations.
-
Platelet aggregometer.
Protocol:
-
Adjust the platelet count in the PRP or GFP to a standardized concentration.
-
Calibrate the aggregometer with PRP/GFP (0% aggregation) and PPP (100% aggregation).
-
Pipette a sample of the platelet suspension into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 3 minutes).
-
Add the agonist to induce platelet aggregation.
-
Record the change in light transmission for a set period. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of inhibition by comparing the aggregation in the presence of this compound to the control.
Fibrinogen Binding Assay (ELISA-based)
Objective: To determine the binding affinity of this compound to purified GPIIb/IIIa by measuring the inhibition of fibrinogen binding.
Materials:
-
Purified human GPIIb/IIIa.
-
Biotinylated fibrinogen.
-
This compound at various concentrations.
-
Microtiter plates.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Plate reader.
Protocol:
-
Coat the wells of a microtiter plate with purified GPIIb/IIIa and incubate to allow for immobilization.
-
Wash the wells to remove any unbound receptor.
-
Add different concentrations of this compound to the wells and incubate.
-
Add a constant concentration of biotinylated fibrinogen to all wells and incubate.
-
Wash the wells to remove unbound fibrinogen.
-
Add streptavidin-HRP conjugate to the wells and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add TMB substrate to the wells. The HRP will catalyze a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
The amount of bound fibrinogen is inversely proportional to the concentration of this compound. Calculate the Ki value from the resulting inhibition curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action of this compound in Platelet Aggregation.
Caption: Experimental Workflow for Light Transmission Aggregometry.
Caption: Experimental Workflow for Fibrinogen Binding ELISA.
References
- 1. New isolation procedure and further biochemical characterization of glycoproteins IIb and IIIa from human platelet plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein IIb/IIIa inhibition attenuates platelet-activating factor-induced platelet activation by reducing protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pharmacodynamics of SKF 106760: A Technical Guide for Researchers
An In-depth Examination of a Potent Glycoprotein IIb/IIIa Antagonist
Introduction
SKF 106760, chemically identified as Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide, is a potent and selective antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa).[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a critical target for antiplatelet and antithrombotic therapies.[3][4] this compound has demonstrated significant activity in inhibiting platelet aggregation in vitro and preventing thrombus formation in preclinical models.[1][2][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Glycoprotein IIb/IIIa Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the glycoprotein IIb/IIIa receptor.[1] In its resting state, the GPIIb/IIIa receptor on the platelet surface has a low affinity for its ligands, primarily fibrinogen.[6] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, or thrombin, a conformational change occurs in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[6][7] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate or thrombus.[6][7]
This compound exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor, thereby preventing the binding of fibrinogen and other ligands like von Willebrand factor.[1][3] This blockade of the final common pathway of platelet aggregation makes this compound an effective inhibitor regardless of the initial platelet agonist.[3][4]
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key pharmacodynamic parameters.
In Vitro Activity of this compound
| Parameter | Species | Assay Conditions | Value | Reference |
| Ki | Human | Biotinylated fibrinogen binding to purified GPIIb/IIIa | 477 ± 57 pM | [1] |
| Kb | Human | Competitive inhibition of fibrinogen binding to ADP-activated platelets | 8.0 ± 1.0 nM | [1] |
| IC50 | Human | ADP-induced platelet aggregation in platelet-rich plasma | 230 ± 60 nM | [1] |
| IC50 | Canine | ADP-induced platelet aggregation in platelet-rich plasma | 355 ± 35 nM | [1] |
| IC50 | Canine | Collagen-induced platelet aggregation in platelet-rich plasma | 260 ± 20 nM | [1] |
| IC50 | Canine | Epinephrine/U-46619-induced aggregation in platelet-rich plasma | 490 ± 90 nM | [1] |
| IC50 | Canine | Thrombin-mediated aggregation in gel-filtered platelets | 188 ± 10 nM | [1] |
In Vivo Activity of this compound in a Canine Model
| Parameter | Dosing | Effect | Reference |
| Inhibition of ex vivo platelet aggregation | 0.3 - 3 mg/kg i.v. | Dose-related inhibition of collagen-induced whole blood platelet aggregation. Complete inhibition for 5, 90, and 165 minutes at 0.3, 1, and 3 mg/kg respectively. | [5] |
| Plasma Concentration for 50% Inhibition (IC50) | 1 mg/kg i.v. bolus | 593 ± 52 nM for collagen-induced ex vivo whole blood aggregation. | [5] |
| Bioavailability | 3 mg/kg intraduodenal and intrajejunal | 3 to 6% with peak inhibition of ex vivo platelet aggregation of 40 to 50%. | [5] |
| Antithrombotic Efficacy | 0.3 - 3.0 mg/kg i.v. | Complete inhibition of platelet-dependent coronary artery thrombosis with a dose-related duration of action. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacodynamic properties of GPIIb/IIIa antagonists like this compound.
Biotinylated Fibrinogen Binding Assay to Purified GPIIb/IIIa
Objective: To determine the binding affinity (Ki) of this compound to purified human GPIIb/IIIa.
Methodology:
-
Plate Coating: Purified human GPIIb/IIIa is immobilized on plastic microtiter plates.
-
Incubation: Various concentrations of this compound are incubated with the immobilized GPIIb/IIIa.
-
Ligand Addition: Biotinylated fibrinogen is added to the wells and allowed to compete with this compound for binding to the receptor.
-
Detection: The amount of bound biotinylated fibrinogen is quantified using an enzyme-linked immunosorbent assay (ELISA) format, typically with a streptavidin-peroxidase conjugate and a chromogenic substrate.
-
Data Analysis: The Ki value is calculated from the concentration of this compound that inhibits 50% of the specific binding of biotinylated fibrinogen.
Platelet Aggregation Assays
Objective: To determine the concentration of this compound required to inhibit platelet aggregation induced by various agonists (IC50).
Methodology (Platelet-Rich Plasma - PRP):
-
PRP Preparation: Whole blood is collected in an anticoagulant (e.g., citrate) and centrifuged at a low speed to obtain platelet-rich plasma.
-
Aggregometry: The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
Inhibitor Incubation: A known concentration of this compound is added to the PRP and incubated for a specified time.
-
Agonist Addition: An agonist (e.g., ADP, collagen) is added to induce platelet aggregation.
-
Data Analysis: The maximum aggregation is recorded, and the IC50 value is determined by testing a range of this compound concentrations and calculating the concentration that produces 50% inhibition of the maximal aggregation response.
Methodology (Whole Blood):
-
Sample Preparation: Whole blood is collected in an anticoagulant.
-
Impedance Aggregometry: An electrical impedance-based method is often used for whole blood. Electrodes are placed in the blood sample, and as platelets aggregate on the electrodes in response to an agonist, the impedance changes.
-
Procedure: Similar to PRP aggregometry, the whole blood is incubated with this compound before the addition of an agonist.
-
Data Analysis: The change in impedance is used to quantify platelet aggregation and determine the IC50.
Signaling Pathways and Experimental Workflows
Glycoprotein IIb/IIIa Signaling Pathway
Caption: Glycoprotein IIb/IIIa signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
References
- 1. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. The in vivo pharmacological profile of the novel glycoprotein IIb/IIIa antagonist, SK&F 106760 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: The Antithrombotic Activity of SKF 106760
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 106760 is a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a critical component in the final common pathway of platelet aggregation. This document provides a comprehensive technical overview of the antithrombotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. This guide is intended to serve as a resource for researchers and professionals in the fields of hematology, cardiovascular pharmacology, and drug development.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet aggregation is a central process in the formation of arterial thrombi. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in this process by mediating the binding of fibrinogen, which leads to the cross-linking of platelets and the formation of a stable thrombus.[1] this compound is a synthetic peptide-based antagonist designed to competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation and thrombus formation.
Mechanism of Action
This compound exerts its antithrombotic effect by directly interfering with the final step of platelet aggregation. Upon vascular injury, various agonists such as adenosine diphosphate (ADP), collagen, and thrombin activate platelets. This activation triggers an "inside-out" signaling cascade that induces a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[2] Fibrinogen then acts as a bridge, linking adjacent platelets together. This compound, by binding to the GPIIb/IIIa receptor, competitively blocks the binding of fibrinogen, thus inhibiting platelet aggregation induced by any of these agonists.[3]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various in vitro and ex vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.
| Assay | Species | Agonist | IC50 (nM) | Reference |
| In Vitro Platelet Aggregation | Human | ADP | 230 ± 60 | [No specific citation found in search results] |
| In Vitro Platelet Aggregation | Canine | ADP | 355 ± 35 | [No specific citation found in search results] |
| In Vitro Platelet Aggregation | Canine | Collagen | 260 ± 20 | [No specific citation found in search results] |
| Ex Vivo Platelet Aggregation | Canine | Collagen | 593 ± 52 | [No specific citation found in search results] |
| Assay | Species | Ki (pM) | Reference |
| Biotinylated Fibrinogen Binding to GPIIb/IIIa | Human | 477 ± 57 | [No specific citation found in search results] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the antithrombotic activity of this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by various agonists.
4.1.1. Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood from healthy, drug-free human or canine donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
4.1.2. Aggregation Measurement
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 5 minutes.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 3 minutes).
-
Place the cuvette in a light transmission aggregometer and establish a baseline reading.
-
Add a platelet agonist such as ADP (e.g., 10 µM final concentration) or collagen (e.g., 2 µg/mL final concentration) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
In Vivo Canine Model of Carotid Artery Thrombosis
This model assesses the ability of this compound to prevent the formation of an occlusive thrombus in a stenosed carotid artery.[4]
4.2.1. Surgical Preparation
-
Anesthetize adult mongrel dogs of either sex.
-
Isolate a segment of the common carotid artery.
-
Place an electromagnetic flow probe around the artery to monitor blood flow.
-
Create a region of stenosis by gently constricting the artery with a silk ligature to reduce blood flow by approximately 50%.
4.2.2. Thrombus Induction and Treatment
-
Induce thrombus formation at the site of stenosis by applying a piece of filter paper saturated with a ferric chloride solution (e.g., 35%) to the adventitial surface of the artery for a defined period (e.g., 10 minutes).
-
Administer this compound (e.g., 1 mg/kg, i.v.) or a vehicle control prior to or after the induction of thrombosis.[4]
-
Continuously monitor carotid artery blood flow to detect the formation of an occlusive thrombus, indicated by a decline in blood flow to zero.
-
The primary endpoint is the time to occlusion or the prevention of occlusion within a specified observation period.
Biotinylated Fibrinogen Binding Assay
This competitive binding assay is used to determine the affinity (Ki) of this compound for the purified human GPIIb/IIIa receptor.
4.3.1. Plate Preparation
-
Coat microtiter plate wells with purified human GPIIb/IIIa receptor and incubate overnight at 4°C.
-
Wash the wells with a suitable buffer (e.g., Tris-buffered saline) to remove unbound receptor.
-
Block non-specific binding sites with a blocking agent such as bovine serum albumin (BSA).
4.3.2. Competitive Binding
-
Add varying concentrations of unlabeled this compound to the wells.
-
Add a fixed concentration of biotinylated human fibrinogen to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).
-
Wash the wells to remove unbound ligands.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.
-
Wash the wells again and add a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal intensity, which is inversely proportional to the amount of this compound bound to the receptor.
-
Calculate the Ki value from the IC50 of the competition curve.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Caption: Mechanism of this compound antithrombotic activity.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
Logical Relationship in Competitive Fibrinogen Binding Assay
Caption: Principle of the competitive binding assay.
Conclusion
This compound is a highly effective antagonist of the GPIIb/IIIa receptor, demonstrating potent inhibition of platelet aggregation in both in vitro and in vivo models. Its mechanism of action, targeting the final common pathway of platelet aggregation, makes it a significant molecule of interest for the development of antithrombotic therapies. The experimental protocols and data presented in this guide provide a comprehensive foundation for further research and development in this area.
References
In-Depth Technical Guide: The Efficacy of SKF 106760 on Aspirin-Resistant Thrombi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspirin remains a cornerstone of antiplatelet therapy for the prevention of cardiovascular events. However, the phenomenon of aspirin resistance, where aspirin fails to adequately inhibit platelet function, poses a significant clinical challenge, leading to an increased risk of thrombotic events. This guide delves into the therapeutic potential of SKF 106760, a potent glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, in the context of aspirin-resistant thrombosis. By targeting the final common pathway of platelet aggregation, this compound offers a promising mechanism to overcome the limitations of aspirin therapy. This document provides a comprehensive overview of the mechanism of action of this compound, summarizes available quantitative data on its antiplatelet effects, outlines detailed experimental protocols for evaluating its efficacy in models of aspirin resistance, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.
Introduction to Aspirin Resistance
Aspirin exerts its antithrombotic effect primarily through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist[1][2]. "Aspirin resistance" is a term used to describe scenarios where aspirin does not produce the expected inhibitory effect on platelet function[3]. This can be due to a variety of factors, including poor patient compliance, drug interactions, and genetic variability in the COX-1 enzyme[3]. From a biochemical standpoint, aspirin resistance can manifest as the failure of aspirin to adequately suppress TXA2 production or inhibit platelet aggregation in laboratory tests. Clinically, it is associated with an increased risk of adverse cardiovascular events despite aspirin therapy[3][4].
The limitations of aspirin therapy, particularly in the setting of resistance, have driven the development of alternative and adjunctive antiplatelet strategies. One such strategy is the inhibition of the platelet glycoprotein IIb/IIIa receptor.
This compound: A Potent Glycoprotein IIb/IIIa Antagonist
This compound is a selective and potent antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa. This receptor is the final common pathway for platelet aggregation, regardless of the initial stimulus[1][2][5]. Upon platelet activation by agonists such as ADP, collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a thrombus[1][2].
By blocking the GPIIb/IIIa receptor, this compound directly prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation. Notably, it has been reported that this compound has shown efficacy in eliminating aspirin-resistant thrombi that can form in the presence of high-grade stenosis.
Quantitative Data on the Antiplatelet Activity of this compound
The potency of this compound as a platelet aggregation inhibitor has been quantified in various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against platelet aggregation induced by different agonists.
| Agonist | Species | IC50 (nM) |
| ADP | Human | 230 ± 60 |
| ADP | Canine | 355 ± 35 |
| Collagen | Canine | 260 ± 20 |
| Epinephrine/U-46619 | Canine | 490 ± 90 |
| Thrombin | Canine (gel-filtered platelets) | 188 ± 10 |
Signaling Pathways in Platelet Aggregation and the Action of this compound
The following diagrams illustrate the signaling pathways involved in platelet aggregation, the mechanism of action of aspirin, the pathways that can lead to aspirin resistance, and how this compound circumvents these resistance mechanisms.
Caption: Platelet activation pathway and the site of action of aspirin.
References
- 1. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Aspirin resistance in coronary heart disease: Current understandings and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin resistance and atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet therapy with glycoprotein IIb/IIIa receptor inhibitors and other novel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SKF 106760 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 106760, chemically identified as Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide, is a potent and stable synthetic peptide that acts as a competitive antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1] The GPIIb/IIIa receptor is a key mediator in the final common pathway of platelet aggregation, binding to fibrinogen to form bridges between adjacent platelets.[2][3] By blocking this interaction, this compound effectively inhibits platelet aggregation induced by various agonists.[1][4] These application notes provide a detailed protocol for assessing the in vitro antiplatelet activity of this compound using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.[5]
Mechanism of Action
Platelet activation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the subendothelial matrix, leading to their activation and the release of agonists such as adenosine diphosphate (ADP), thrombin, and thromboxane A2 (TXA2).[2] These agonists bind to their respective receptors on the platelet surface, initiating intracellular signaling cascades that culminate in the conformational activation of the GPIIb/IIIa receptor.[2][6] Activated GPIIb/IIIa receptors have a high affinity for fibrinogen, which cross-links adjacent platelets, leading to the formation of a platelet aggregate.[2] this compound, as a fibrinogen receptor antagonist, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1][7][8]
Quantitative Data
The inhibitory potency of this compound on platelet aggregation has been quantified against various agonists in both human and canine platelet-rich plasma (PRP). The half-maximal inhibitory concentration (IC50) values are summarized below.
| Species | Agonist | IC50 (nM) | Reference |
| Human | Adenosine Diphosphate (ADP) | 230 ± 60 | [1] |
| Canine | Adenosine Diphosphate (ADP) | 355 ± 35 | [1] |
| Canine | Collagen | 260 ± 20 | [1] |
| Canine | Epinephrine/U-46619 | 490 ± 90 | [1] |
| Canine (Gel-filtered platelets) | Thrombin | 188 ± 10 | [1] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol details the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on agonist-induced platelet aggregation.[5][9][10]
Materials and Reagents
-
This compound
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin)
-
3.2% Sodium Citrate
-
Saline solution (0.9% NaCl)
-
Polypropylene tubes
-
Light Transmission Aggregometer
-
Spectrophotometer
-
Calibrated pipettes
Experimental Workflow
Detailed Methodology
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting human volunteers who have not taken any antiplatelet medication for at least two weeks.
-
Draw blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the citrated whole blood at 194 x g for 18 minutes at room temperature (24°C) with the brake off.[5]
-
Carefully transfer the supernatant (PRP) into clean polypropylene tubes using a polypropylene pipette.[5]
-
To obtain PPP, centrifuge the remaining blood sample at a higher speed, for instance, 1465 x g for 20 minutes at room temperature.[5] The resulting supernatant is the PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) by diluting with PPP.
2. Platelet Aggregation Assay
-
Pre-warm the PRP aliquots to 37°C for at least 5 minutes before the assay.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline (maximum light transmission).
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline (minimum light transmission).
-
In a separate cuvette containing a stir bar, add the adjusted PRP.
-
Add the desired concentration of this compound or its vehicle (control) to the PRP and incubate for a specified time (e.g., 3-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of a platelet agonist (e.g., 10 µM ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.
3. Data Analysis
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
To determine the inhibitory effect of this compound, calculate the percentage of inhibition using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation with this compound) / Max Aggregation of Control] x 100
-
To determine the IC50 value, perform a dose-response curve with varying concentrations of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model.
Conclusion
This compound is a potent inhibitor of in vitro platelet aggregation, acting as a competitive antagonist of the GPIIb/IIIa receptor. The provided protocol offers a standardized method for evaluating the antiplatelet efficacy of this compound and similar compounds. This assay is a valuable tool in the research and development of novel antithrombotic agents.
References
- 1. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Fibrinogen receptor antagonists - Patent 0479481 [data.epo.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Mechanism of Platelet Aggregation Suppression by Thioterpenoids: Molecular Docking and In Vivo Antiaggregant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for SKF 106760 in Canine Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 106760 is a potent and specific antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GP IIb/IIIa).[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies.[1][2] By blocking the binding of fibrinogen to GP IIb/IIIa, this compound effectively inhibits platelet aggregation induced by various agonists.[3] These application notes provide detailed protocols for utilizing this compound in preclinical canine models of arterial thrombosis, a valuable tool for evaluating novel antiplatelet agents. The protocols outlined below cover both in vivo assessment of antithrombotic efficacy and ex vivo evaluation of platelet function.
Mechanism of Action: GP IIb/IIIa Antagonism
Platelet activation, triggered by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, leads to a conformational change in the GP IIb/IIIa receptor. This activation enables the receptor to bind soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate and subsequent thrombus. This compound competitively inhibits this binding, thereby preventing platelet aggregation and thrombus formation.
Caption: Signaling pathway of platelet aggregation and inhibition by this compound.
Data Presentation
In Vitro Efficacy of this compound on Canine Platelet Aggregation
| Agonist | IC50 (nM) of this compound |
| Adenosine Diphosphate (ADP) | 355 ± 35 |
| Collagen | 260 ± 20 |
| Epinephrine/U-46619 | 490 ± 90 |
| Thrombin (gel-filtered platelets) | 188 ± 10 |
| Data compiled from in vitro studies on canine platelet-rich plasma.[3] |
Ex Vivo Efficacy of this compound on Canine Platelet Aggregation
| Intravenous Dose (mg/kg) | Inhibition of Collagen-Induced Aggregation |
| 0.1 | Dose-related inhibition observed |
| 1.0 | Significant inhibition |
| 3.0 | Dose-related inhibition observed |
| Ex vivo platelet aggregation was examined in canine platelet-rich plasma following intravenous administration of this compound.[2] |
In Vivo Antithrombotic Efficacy of this compound in a Canine Carotid Artery Thrombosis Model
| Treatment Group | Incidence of Occlusive Thrombus |
| Vehicle | Occlusive thrombus formed |
| This compound (1 mg/kg i.v.) | Prevention of thrombosis |
| Aspirin (5 mg/kg i.v.) | Thrombosis in 6 of 9 dogs |
| Results from an acute canine model of extracranial carotid artery thrombosis with high-grade stenosis.[2] |
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Canine Carotid Artery Thrombosis Model
This protocol describes a widely used method to induce arterial thrombosis in a canine model to evaluate the efficacy of antithrombotic agents like this compound.
Materials:
-
Beagle dogs (adult, healthy)
-
Anesthetics (e.g., acepromazine, ketamine, midazolam, isoflurane)
-
Surgical instruments for vascular surgery
-
Ferric chloride (FeCl₃) solution (e.g., 50%)
-
Filter paper discs
-
Doppler ultrasound or electromagnetic flow probe
-
Angiography equipment (optional)
-
This compound solution for intravenous administration
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the dog using an approved protocol. A combination of pre-medication and induction agents followed by maintenance with isoflurane is common.
-
Place the dog in a supine position and surgically prepare the neck area.
-
-
Surgical Exposure of Carotid Artery:
-
Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.
-
Isolate a segment of the artery for the application of ferric chloride.
-
-
Baseline Blood Flow Measurement:
-
Place a Doppler ultrasound or electromagnetic flow probe around the exposed artery to measure baseline blood flow.
-
-
Thrombus Induction:
-
Soak a small piece of filter paper in the ferric chloride solution.
-
Apply the saturated filter paper to the adventitial surface of the isolated arterial segment for a standardized duration (e.g., 5-10 minutes).
-
After the application period, remove the filter paper and rinse the area with saline.
-
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg) or vehicle control intravenously prior to or immediately after the ferric chloride application, according to the study design.
-
-
Monitoring and Assessment:
-
Continuously monitor carotid blood flow using the flow probe. A significant and sustained decrease in blood flow indicates thrombus formation.
-
(Optional) Perform angiography to visualize the extent of thrombus formation and vessel occlusion.
-
Record the time to occlusion and the incidence of occlusive thrombus formation in each treatment group.
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
The thrombosed arterial segment can be harvested for histological analysis.
-
Caption: Experimental workflow for the canine carotid artery thrombosis model.
Protocol 2: Ex Vivo Platelet Aggregation Assay
This protocol is for assessing the inhibitory effect of this compound on platelet aggregation in whole blood or platelet-rich plasma (PRP) collected from dogs treated with the compound.
Materials:
-
Blood collection tubes with anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet aggregometer (e.g., light transmission or impedance)
-
Platelet agonists (e.g., ADP, collagen)
-
Saline solution
-
Pipettes and consumables
Procedure:
-
Blood Collection:
-
Collect whole blood from the cephalic or jugular vein of the dog into tubes containing sodium citrate anticoagulant. The dog would have been previously dosed with this compound or vehicle.
-
-
Preparation of Platelet-Rich Plasma (PRP) (for light transmission aggregometry):
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Platelet Aggregation Measurement:
-
Light Transmission Aggregometry:
-
Pipette a known volume of PRP into a cuvette and place it in the aggregometer.
-
Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of a platelet agonist (e.g., ADP 5-20 µM, collagen 1-5 µg/mL).
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Impedance Aggregometry:
-
Dilute whole blood with saline.
-
Add the diluted blood to the test cell of the impedance aggregometer.
-
Add the platelet agonist.
-
The instrument measures the change in electrical impedance as platelets aggregate on the electrodes.
-
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition in the this compound-treated samples compared to the vehicle-treated samples.
-
Conclusion
This compound is a valuable research tool for investigating the role of the GP IIb/IIIa receptor in thrombosis and for the preclinical evaluation of novel antiplatelet therapies. The protocols provided here offer a framework for conducting robust in vivo and ex vivo studies in canine models. Researchers should adapt these protocols to their specific experimental needs and ensure all animal procedures are approved by their institutional animal care and use committee.
References
- 1. Optimal conditions for simultaneous measurement of platelet aggregation and ATP secretion in canine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Effects of physiologic agonists on canine whole blood flow cytometry assays of leukocyte-platelet aggregation and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing SKF 106760 solutions for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 106760 is a potent and stable synthetic cyclic peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. By competitively inhibiting the binding of fibrinogen to this receptor, this compound effectively blocks the final common pathway of platelet aggregation, regardless of the initial agonist. This property makes it a valuable tool for in vitro and in vivo studies of thrombosis, hemostasis, and platelet function. These application notes provide detailed protocols for the preparation and experimental use of this compound.
Mechanism of Action
This compound is a structural mimetic of the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for integrin-ligand interactions. It specifically targets the GPIIb/IIIa receptor on the surface of platelets. Activation of platelets by various agonists (e.g., ADP, collagen, thrombin) leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. This compound competitively binds to the activated GPIIb/IIIa receptor, preventing fibrinogen binding and thereby inhibiting platelet aggregation.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Assay Conditions | Value |
| Ki | Human | Biotinylated fibrinogen binding to purified GPIIb/IIIa | 477 ± 57 pM |
| IC50 | Human | ADP-induced platelet aggregation in platelet-rich plasma (PRP) | 230 ± 60 nM |
| IC50 | Canine | ADP-induced platelet aggregation in PRP | 355 ± 35 nM |
| IC50 | Canine | Collagen-induced platelet aggregation in PRP | 260 ± 20 nM |
| IC50 | Canine | Epinephrine/U-46619-induced platelet aggregation in PRP | 490 ± 90 nM |
| IC50 | Canine | Thrombin-mediated aggregation in gel-filtered platelets | 188 ± 10 nM |
| Kb | Human | Competitive inhibition of fibrinogen binding to ADP-activated platelets | 8.0 ± 1.0 nM |
In Vivo Pharmacological Profile of this compound in Dogs
| Parameter | Dosage | Value |
| Inhibition of ex vivo platelet aggregation | 0.3 - 3 mg/kg i.v. | Dose-related inhibition |
| Duration of complete inhibition | 0.3 mg/kg i.v. | 5 minutes |
| 1 mg/kg i.v. | 90 minutes | |
| 3 mg/kg i.v. | 165 minutes | |
| Plasma T1/2 (alpha-disposition) | 1 mg/kg i.v. | 11 ± 6 minutes |
| Plasma T1/2 (beta-elimination) | 1 mg/kg i.v. | 66 ± 12 minutes |
| Volume of distribution (steady-state) | 1 mg/kg i.v. | 259 ± 26 ml/kg |
| Plasma clearance | 1 mg/kg i.v. | 3.4 ± 0.8 ml/min/kg |
| IC50 for ex vivo collagen-induced aggregation | 1 mg/kg i.v. | 593 ± 52 nM (plasma concentration) |
| Bioavailability (intraduodenal/intrajejunal) | 3 mg/kg | 3 - 6% |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS, pH 7.2)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol for Aqueous Stock Solution (Recommended for initial attempts):
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitution: Add the required volume of sterile water or buffer to the vial to achieve a desired stock concentration (e.g., 1-2 mg/mL). For peptides that are difficult to dissolve, gentle vortexing or sonication may be applied.
-
Storage: Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. Aqueous solutions are not recommended for storage for more than one day.
Protocol for Organic Stock Solution (For hydrophobic peptides or higher concentrations):
-
Equilibration and Centrifugation: Follow steps 1 and 2 from the aqueous protocol.
-
Reconstitution in DMSO: Add a minimal amount of sterile-filtered DMSO to the vial to dissolve the peptide completely.
-
Dilution: For experimental use, further dilute the DMSO stock solution into the desired aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Principle:
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The inhibitory effect of this compound is quantified by its ability to reduce the extent of aggregation.
Materials:
-
Freshly drawn human or animal whole blood anticoagulated with 3.2% sodium citrate (9:1 blood to anticoagulant ratio)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)
-
This compound working solutions (prepared by diluting the stock solution in an appropriate buffer)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated micropipettes and sterile tips
Protocol:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The supernatant will be the PPP.
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Set the baseline (0% aggregation) with a cuvette containing PRP and the 100% aggregation mark with a cuvette containing PPP.
-
-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer for a few minutes to equilibrate to 37°C.
-
Add a small volume (e.g., 50 µL) of the this compound working solution or vehicle control (buffer with the same final DMSO concentration if applicable) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of the chosen agonist (e.g., ADP to a final concentration of 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable plateau is reached.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
To determine the IC50 of this compound, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Application Notes and Protocols for Light Transmission Aggregometry with SKF 106760
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 106760 is a potent and stable synthetic peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. As a competitive inhibitor, it plays a crucial role in the final common pathway of platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function. This document provides detailed application notes and protocols for utilizing LTA to evaluate the inhibitory effects of this compound on platelet aggregation.
Mechanism of Action
This compound is a cyclic peptide, specifically Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide, that acts as a competitive antagonist of the GPIIb/IIIa receptor on platelets. By binding to this receptor, this compound prevents fibrinogen from cross-linking adjacent platelets, thereby inhibiting platelet aggregation induced by various agonists. Notably, it does not show detectable activity at the von Willebrand Factor receptor (GPIb/IX).
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound on platelet aggregation as determined by Light Transmission Aggregometry.
Table 1: Inhibitory Concentration (IC50) of this compound in Human Platelet-Rich Plasma (PRP)
| Agonist | IC50 (nM) |
| Adenosine Diphosphate (ADP) | 230 ± 60[1] |
Table 2: Inhibitory Concentration (IC50) of this compound in Canine Platelet-Rich Plasma (PRP)
| Agonist | IC50 (nM) |
| Adenosine Diphosphate (ADP) | 355 ± 35[1] |
| Collagen | 260 ± 20[1] |
| Epinephrine/U-46619 | 490 ± 90[1] |
Table 3: Inhibitory Concentration (IC50) of this compound in Canine Gel-Filtered Platelets
| Agonist | IC50 (nM) |
| Thrombin | 188 ± 10[1] |
Experimental Protocols
Reconstitution and Storage of this compound
Note: It is highly recommended to consult the manufacturer's specific guidelines for the reconstitution and storage of this compound. The following is a general protocol for peptide-based inhibitors.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water or a buffer of slightly acidic pH (e.g., 0.1% acetic acid)
-
Polypropylene or low-protein-binding microcentrifuge tubes
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the peptide with the appropriate volume of sterile, distilled water or a slightly acidic buffer to create a stock solution of a known concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
For storage, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human or canine whole blood collected in 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio)
-
Centrifuge with a swinging bucket rotor
-
Plastic pipettes and tubes
Procedure:
-
Collect whole blood using a 19- or 21-gauge needle with minimal venostasis.
-
Process the blood within 2 hours of collection. Keep the blood at room temperature; do not refrigerate.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully aspirate the upper layer of PRP using a plastic pipette and transfer it to a new plastic tube. Avoid disturbing the buffy coat.
-
To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.
-
Aspirate the supernatant (PPP) and transfer it to a separate plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Light Transmission Aggregometry (LTA) Protocol for this compound
Materials:
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution and desired dilutions
-
Platelet agonists (e.g., ADP, collagen)
-
Saline or appropriate buffer for dilutions
Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Pipette the appropriate volume of PRP (typically 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place a cuvette with PPP into the reference well of the aggregometer and adjust the light transmission to 100%.
-
Place the cuvette with PRP into the sample well and set the baseline to 0% light transmission.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes). Studies have shown that preincubation of this compound for up to three hours does not significantly alter its inhibitory effect on ADP-induced platelet aggregation.[1]
-
Start the recording and add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM, or collagen to a final concentration of 2-5 µg/mL).
-
Record the change in light transmission for a set period (typically 5-10 minutes) to monitor platelet aggregation.
-
The percentage of aggregation is calculated relative to the 0% and 100% transmission set with PRP and PPP, respectively.
-
To determine the IC50 value, perform a dose-response curve with varying concentrations of this compound.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
References
Application Notes and Protocols for Studying Glycoprotein IIb/IIIa Function Using SKF 106760
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SKF 106760, a potent and competitive antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, for in vitro and in vivo studies of platelet function and thrombosis.
Introduction
Glycoprotein IIb/IIIa (integrin αIIbβ3) is a key receptor on the surface of platelets.[1] Upon platelet activation, GPIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor (vWF), which mediates platelet aggregation and thrombus formation.[1] this compound, a cyclic peptide, acts as a competitive antagonist at the GPIIb/IIIa receptor, effectively inhibiting platelet aggregation and providing a valuable tool for research into thrombotic diseases.[2][3]
Mechanism of Action
This compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor.[3] This blockade of the final common pathway of platelet aggregation makes it an effective inhibitor regardless of the initial activating agonist.[3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and other common GPIIb/IIIa antagonists.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Assay Condition | Value |
| Ki | Human | Biotinylated fibrinogen binding to purified GPIIb/IIIa | 477 ± 57 pM[3] |
| IC50 | Human | ADP-induced platelet aggregation in platelet-rich plasma (PRP) | 230 ± 60 nM[3] |
| IC50 | Canine | ADP-induced platelet aggregation in PRP | 355 ± 35 nM[3] |
| IC50 | Canine | Collagen-induced platelet aggregation in PRP | 260 ± 20 nM[3] |
| IC50 | Canine | Epinephrine/U-46619-induced aggregation in PRP | 490 ± 90 nM[3] |
| IC50 | Canine | Thrombin-mediated aggregation in gel-filtered platelets | 188 ± 10 nM[3] |
| Kb | Human | Competitive inhibition of fibrinogen in ADP-activated platelets | 8.0 ± 1.0 nM[3] |
Table 2: Comparative In Vitro Activity (IC50) of GPIIb/IIIa Antagonists on ADP-Induced Platelet Aggregation
| Antagonist | Anticoagulant | IC50 (µg/mL) |
| Eptifibatide | Citrate | 0.11 - 0.22[4] |
| Abciximab | Citrate | 1.25 - 2.3[4] |
| Eptifibatide | Hirudin | 1.5 to 3-fold higher than citrate[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is designed to assess the effect of this compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Whole blood from healthy human or canine donors
-
3.8% Sodium Citrate (anticoagulant)
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL with PPP if necessary.
-
Incubation: Pre-incubate 0.5 mL of PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C in the aggregometer cuvettes with stirring.
-
Agonist Addition: Add the platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP.
-
IC50 Determination: Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.
Protocol 2: Fibrinogen Binding Assay to Purified GPIIb/IIIa (ELISA-based)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the direct inhibitory effect of this compound on fibrinogen binding to purified GPIIb/IIIa.
Materials:
-
Purified human GPIIb/IIIa
-
Human Fibrinogen
-
This compound
-
High-binding 96-well microtiter plates
-
Biotinylated anti-human fibrinogen antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified GPIIb/IIIa (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with wash buffer and then block with blocking buffer for 1 hour at room temperature.
-
Inhibitor Incubation: Add various concentrations of this compound or vehicle control to the wells and incubate for 30 minutes.
-
Fibrinogen Addition: Add a constant concentration of human fibrinogen (e.g., 10 µg/mL) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection Antibody: Add biotinylated anti-human fibrinogen antibody and incubate for 1 hour.
-
Washing: Wash the wells three times with wash buffer.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Washing: Wash the wells five times with wash buffer.
-
Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition of fibrinogen binding for each concentration of this compound and determine the Ki value.
Protocol 3: In Vivo Canine Model of Coronary Artery Thrombosis
This protocol outlines a model to evaluate the antithrombotic efficacy of this compound in vivo. This is an advanced procedure that requires appropriate ethical approvals and surgical expertise.
Materials:
-
Anesthetized dogs
-
Surgical equipment for thoracotomy
-
Doppler flow probe
-
Electrolytic injury device (e.g., a copper coil or an electrode)
-
This compound for intravenous administration
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and perform a left thoracotomy to expose the left anterior descending (LAD) coronary artery.
-
Instrumentation: Place a Doppler flow probe around the LAD to monitor coronary blood flow.
-
Induction of Thrombosis: Induce endothelial injury to the LAD by applying a low electrical current (e.g., 150 µA) via an electrode placed on the adventitial surface of the artery. This injury will initiate platelet adhesion and aggregation, leading to thrombus formation and a decrease in coronary blood flow.
-
Drug Administration: Once a stable occlusive thrombus has formed (indicated by a cessation of blood flow), administer this compound as an intravenous bolus followed by a continuous infusion.
-
Monitoring: Continuously monitor coronary blood flow, ECG, and blood pressure to assess the effects of this compound on thrombus dissolution (reperfusion) and prevention of re-occlusion.
-
Data Analysis: Measure the time to reperfusion, the duration of reperfusion, and the incidence of re-occlusion in treated versus control animals.
Visualizations
Signaling Pathway
Caption: GPIIb/IIIa signaling cascade in platelet aggregation and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound's effect on GPIIb/IIIa function.
References
- 1. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: SKF 106760 for High-Throughput Screening of Antiplatelet Agents
Abstract
This application note provides a detailed protocol for utilizing SKF 106760, a potent and stable glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, as a reference compound in high-throughput screening (HTS) assays for the discovery of novel antiplatelet agents. This compound, a cyclic peptide, serves as a robust positive control due to its specific mechanism of action in inhibiting the final common pathway of platelet aggregation.[1][2] This document outlines the necessary materials, experimental procedures, and data analysis steps for a 96-well plate-based platelet aggregation assay suitable for HTS campaigns.
Introduction
Platelet aggregation is a critical process in the formation of thrombi, which are implicated in various cardiovascular diseases. The GPIIb/IIIa receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and subsequent aggregation.[3] Consequently, antagonism of this receptor is a key therapeutic strategy for the prevention of thrombotic events.
This compound, Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide, is a highly potent and specific competitive antagonist of the GPIIb/IIIa receptor.[1] Its stability in plasma and well-characterized inhibitory effects on platelet aggregation induced by various agonists make it an ideal positive control for screening campaigns aimed at identifying new antiplatelet compounds.[1] This application note details a protocol for an in vitro high-throughput platelet aggregation assay using this compound.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the GPIIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[1] Under physiological conditions, platelet activation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen.[3] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate.[3] this compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1]
Caption: Signaling pathway of platelet aggregation and inhibition by this compound.
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified against various platelet agonists in different species. This data is crucial for determining the appropriate concentration range for use as a positive control in HTS assays.
| Parameter | Species | Agonist | Value |
| IC50 | Human | ADP | 230 ± 60 nM[1] |
| IC50 | Canine | ADP | 355 ± 35 nM[1] |
| IC50 | Canine | Collagen | 260 ± 20 nM[1] |
| IC50 | Canine | Epinephrine/U-46619 | 490 ± 90 nM[1] |
| IC50 | Canine (gel filtered) | Thrombin | 188 ± 10 nM[1] |
| Ki (Fibrinogen Binding) | Human | - | 477 ± 57 pM[1] |
| Kb (Fibrinogen Competition) | Canine | ADP | 8.0 ± 1.0 nM[1] |
Experimental Protocols
This section details the protocol for a high-throughput platelet aggregation assay in a 96-well format. This assay measures the change in light transmission (or absorbance) as platelets aggregate.
Materials and Reagents
-
This compound (as a positive control)
-
Test compounds
-
Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks)
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., Adenosine diphosphate - ADP)
-
Tyrode's buffer
-
96-well clear, flat-bottom microplates
-
Microplate reader with shaking capability and temperature control (37°C)
Preparation of Platelet Suspensions
-
Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 15 minutes at room temperature to pellet the red and white blood cells. Collect the supernatant PPP, which will be used as a blank and for baseline correction.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
High-Throughput Platelet Aggregation Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in Tyrode's buffer or an appropriate solvent.
-
Add 10 µL of the compound dilutions to the wells of a 96-well plate. Include wells with vehicle control (solvent only) and a blank (Tyrode's buffer).
-
-
Platelet Addition:
-
Pre-warm the PRP and PPP to 37°C.
-
Add 80 µL of PRP to each well containing the test compounds and vehicle.
-
Add 80 µL of PPP to the blank wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Baseline Reading:
-
Measure the initial absorbance (optical density) of all wells at 600 nm using a microplate reader. This is the pre-agonist reading.
-
-
Initiation of Aggregation:
-
Add 10 µL of the platelet agonist (e.g., ADP at a final concentration of 10 µM) to all wells except the blank.
-
-
Kinetic Measurement of Aggregation:
-
Immediately place the plate back into the microplate reader, which should be set to 37°C.
-
Shake the plate for 5 seconds every minute and measure the absorbance at 600 nm every minute for 10-15 minutes. The decrease in absorbance corresponds to an increase in platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each well at the endpoint (e.g., 10 minutes) using the following formula: % Aggregation = 100 x [(Absorbance of Vehicle Control at T₀ - Absorbance of Sample at T_final) / (Absorbance of Vehicle Control at T₀ - Absorbance of PPP)]
-
Plot the percentage of inhibition (relative to the vehicle control) against the log concentration of this compound and the test compounds to determine their IC50 values.
-
Caption: High-throughput screening workflow for antiplatelet agents.
Conclusion
This compound is an invaluable tool for the high-throughput screening of novel antiplatelet agents. Its well-defined mechanism of action as a GPIIb/IIIa antagonist and its potent, stable inhibitory activity provide a reliable benchmark for identifying and characterizing new drug candidates. The protocol described herein offers a robust and scalable method for conducting primary screening and lead optimization in the quest for new antithrombotic therapies.
References
Application Notes and Protocols for In Vivo Administration of SKF 106760 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 106760 is a potent antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa). By blocking this receptor, this compound effectively inhibits platelet aggregation, a critical step in the formation of thrombi. This property makes it a compound of significant interest in the research and development of antithrombotic therapies for cardiovascular diseases, such as transient ischemic attacks and cerebral infarction. These application notes provide a summary of the in vivo use of this compound in a canine model of arterial thrombosis, including quantitative data and detailed experimental protocols.
Data Presentation
The following table summarizes the quantitative data from in vivo studies involving the intravenous administration of this compound in a canine model of carotid artery thrombosis.
| Parameter | Value | Animal Model | Source |
| Effective Dose Range (ex vivo platelet aggregation inhibition) | 0.1 - 3.0 mg/kg (intravenous) | Dog | [1] |
| Antithrombotic Dose (prevention of carotid artery thrombosis) | 1 mg/kg (intravenous) | Dog | |
| Route of Administration | Intravenous | Dog | [2] |
Signaling Pathway
This compound acts as a competitive antagonist at the platelet GPIIb/IIIa receptor. This receptor is the final common pathway for platelet aggregation. When activated by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a platelet plug. By blocking the fibrinogen binding site on the GPIIb/IIIa receptor, this compound prevents this cross-linking and subsequent thrombus formation.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Canine Model of Carotid Artery Thrombosis
This protocol describes the induction of thrombosis in the carotid artery of a canine model to evaluate the antithrombotic efficacy of this compound.[1][3][4]
Materials:
-
Beagle dogs (adult, >18 months)
-
Anesthetics: Acepromazine, ketamine, midazolam, isoflurane
-
Surgical instruments for vascular surgery
-
Angiography equipment
-
Magnetic Resonance Imaging (MRI) equipment
-
This compound solution for intravenous administration
-
Saline solution (vehicle control)
-
Thrombosis inducing agent (e.g., Ferric Chloride)
Procedure:
-
Animal Preparation:
-
Weigh the dog and administer pre-medication (e.g., intramuscular acepromazine at 0.025-0.2 mg/kg).
-
Induce anesthesia with an initial intraperitoneal injection of ketamine (5-20 mg/kg) and midazolam (0.01-0.25 mg/kg).
-
Maintain anesthesia with 1-5% isoflurane, adjusting the concentration based on heart rate, respiration, and jaw tone.
-
Remove hair from the surgical site by clipping.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Induction of Thrombosis:
-
Apply a filter paper saturated with a thrombosis-inducing agent (e.g., 50% Ferric Chloride solution) to the adventitial surface of the carotid artery for a specified duration to induce vascular injury.
-
Monitor the formation of an occlusive thrombus using angiography and by observing the reduction in blood flow.
-
-
Drug Administration:
-
Administer this compound intravenously at the desired dose (e.g., 1 mg/kg) or an equivalent volume of saline as a vehicle control. The administration can be a bolus injection or an infusion.
-
-
Assessment of Antithrombotic Effect:
-
Continuously monitor carotid artery blood flow to assess for the prevention of occlusion or the time to reocclusion after thrombolysis.
-
Perform angiography at different time points to visualize the thrombus and assess vessel patency.
-
Utilize MRI to assess for downstream thromboembolic events and cerebral hemorrhage.
-
At the end of the experiment, euthanize the animal and collect the carotid artery and brain tissue for histological analysis.
-
Figure 2: Workflow for the canine thrombosis model.
Ex Vivo Platelet Aggregation Assay
This protocol is for measuring the effect of this compound on platelet aggregation in canine whole blood.[5][6][7][8][9]
Materials:
-
Whole blood from Beagle dogs
-
Anticoagulant (e.g., hirudin or heparin; citrate is not recommended for whole blood aggregometry in dogs)
-
Platelet agonists (e.g., ADP, collagen)
-
Multiplate® whole blood impedance aggregometer or similar instrument
-
Saline solution
-
Pipettes and consumables
Procedure:
-
Blood Collection:
-
Draw whole blood from healthy Beagle dogs into tubes containing the appropriate anticoagulant (hirudin or heparin are preferred over citrate for canine whole blood aggregometry).
-
-
Sample Preparation:
-
Allow the blood samples to stabilize at room temperature for a defined period before analysis.
-
-
Platelet Aggregation Measurement:
-
Perform the assay using a whole blood impedance aggregometer according to the manufacturer's instructions.
-
In a test cell, mix the whole blood sample with a platelet agonist (e.g., ADP at a final concentration of approximately 0.95 μM or collagen at approximately 0.23 μg/ml).
-
For the this compound-treated group, blood will be drawn after in vivo administration of the compound. For in vitro assessments, the compound can be added to the blood sample before the agonist.
-
The aggregometer measures the change in electrical impedance as platelets aggregate on the electrodes. The results are typically expressed as aggregation units (AU) or area under the curve (AUC).
-
-
Data Analysis:
-
Compare the platelet aggregation in blood from this compound-treated animals to that of the vehicle-treated control group.
-
Calculate the percentage inhibition of platelet aggregation.
-
Figure 3: Workflow for ex vivo platelet aggregation assay.
References
- 1. Ferric Chloride-induced Canine Carotid Artery Thrombosis: A Large Animal Model of Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferric Chloride-induced Canine Carotid Artery Thrombosis: A Large Animal Model of Vascular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Multiplate(®) whole blood platelet aggregometry in the Beagle dog and Wistar rat for ex vivo drug toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Evaluation of platelet aggregometry in dogs using the Multiplate platelet analyzer: impact of anticoagulant choice and assay duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thromboelastography platelet mapping in healthy dogs using 1 analyzer versus 2 analyzers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Platelet Activation with SKF 106760
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Upon stimulation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, platelets undergo a series of morphological and biochemical changes.[1] A key event in platelet activation is the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1] P-selectin (CD62P), stored in alpha-granules of resting platelets, is translocated to the platelet surface upon activation and serves as another important marker.[2]
SKF 106760 is a potent and stable competitive antagonist of the GPIIb/IIIa receptor.[3] It inhibits the binding of fibrinogen to GPIIb/IIIa, thereby preventing platelet aggregation.[3] Flow cytometry is a powerful technique for the rapid analysis of multiple platelet activation markers on a single-cell basis in whole blood or platelet-rich plasma.[4] This document provides detailed application notes and protocols for the analysis of platelet activation and its inhibition by this compound using flow cytometry. The primary markers discussed are P-selectin expression and the binding of PAC-1, a monoclonal antibody that specifically recognizes the activated form of the GPIIb/IIIa receptor.[5]
Signaling Pathway of Platelet Activation and Inhibition by this compound
The following diagram illustrates the central role of GPIIb/IIIa in platelet activation and the mechanism of inhibition by this compound.
Caption: Platelet activation signaling pathway and the inhibitory action of this compound.
Application Notes
Flow cytometry allows for the quantitative assessment of platelet activation by measuring the expression of surface markers and the binding of activation-specific ligands.
-
P-selectin (CD62P) Expression: P-selectin is a marker of alpha-granule release.[2] Upon platelet activation, P-selectin is rapidly translocated to the cell surface. The percentage of CD62P-positive platelets can be quantified using a fluorescently labeled anti-CD62P antibody. As this compound targets GPIIb/IIIa, which is downstream of the initial activation signals that lead to degranulation, it is not expected to directly inhibit P-selectin expression. However, it may have indirect effects in complex systems or with certain agonists.
-
PAC-1 Binding: The PAC-1 antibody specifically binds to the activated conformation of the GPIIb/IIIa receptor, which has a high affinity for fibrinogen.[5] Therefore, PAC-1 binding is a direct measure of GPIIb/IIIa activation. This compound, as a GPIIb/IIIa antagonist, competitively inhibits the binding of fibrinogen and PAC-1 to the activated receptor.[3] A dose-dependent decrease in PAC-1 binding is expected with increasing concentrations of this compound.
Quantitative Data for this compound
The following table summarizes the in vitro inhibitory activity of this compound on platelet aggregation induced by various agonists. This data is useful for determining the appropriate concentration range of this compound to use in flow cytometry experiments.
| Agonist | Species | Assay Type | IC50 (nM) | Reference |
| Adenosine Diphosphate (ADP) | Human | Platelet Rich Plasma Aggregation | 230 ± 60 | [3] |
| Adenosine Diphosphate (ADP) | Canine | Platelet Rich Plasma Aggregation | 355 ± 35 | [3] |
| Collagen | Canine | Platelet Rich Plasma Aggregation | 260 ± 20 | [3] |
| Epinephrine/U-46619 | Canine | Platelet Rich Plasma Aggregation | 490 ± 90 | [3] |
| Thrombin | Canine | Gel Filtered Platelet Aggregation | 188 ± 10 | [3] |
Experimental Workflow
The diagram below outlines the general workflow for analyzing the effect of this compound on platelet activation using flow cytometry.
Caption: Experimental workflow for flow cytometry analysis of platelet activation.
Experimental Protocols
Note: It is crucial to handle blood samples carefully to avoid artificial platelet activation.[6] Use wide-bore tips for pipetting and avoid vigorous mixing.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as 3.2% sodium citrate.[7] The first few milliliters of blood should be discarded to avoid contamination with tissue factor.
-
Centrifugation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[8]
-
PRP Isolation: Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) without disturbing the buffy coat (the layer of white blood cells) and transfer it to a new polypropylene tube.
-
Platelet Count Adjustment (Optional): For consistency, the platelet count in the PRP can be determined using a hematology analyzer and adjusted to a standard concentration (e.g., 2-3 x 10^8 platelets/mL) with platelet-poor plasma (obtained by a second, high-speed centrifugation of the remaining blood).
Protocol 2: Flow Cytometry Analysis of Platelet Activation
Materials and Reagents:
-
Platelet-Rich Plasma (PRP)
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., saline)
-
Platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide - TRAP)
-
Fluorescently conjugated antibodies:
-
FITC-conjugated PAC-1
-
PE-conjugated anti-CD62P (P-selectin)
-
-
Isotype control antibodies
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
1% paraformaldehyde solution (for fixation, optional)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Preparation: Label flow cytometry tubes for each condition (e.g., resting, activated, different concentrations of this compound).
-
Pre-incubation with this compound:
-
To the appropriately labeled tubes, add the desired concentrations of this compound or vehicle control.
-
Add 50 µL of PRP to each tube and mix gently.
-
Incubate for 15 minutes at room temperature.
-
-
Platelet Activation:
-
To the "activated" and "this compound" tubes, add the platelet agonist at a pre-determined optimal concentration (e.g., 20 µM ADP).[9]
-
To the "resting" (unstimulated) tubes, add an equal volume of buffer.
-
Mix gently and incubate for 5-10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the fluorescently conjugated antibodies (PAC-1 and anti-CD62P) at their optimal concentrations to all tubes.
-
Include tubes with isotype control antibodies to set the background fluorescence.
-
Incubate for 20-30 minutes at room temperature in the dark.[8]
-
-
Stopping the Reaction/Fixation:
-
Stop the reaction by adding 1 mL of PBS to each tube.
-
(Optional) If samples are not to be analyzed immediately, they can be fixed by adding 1 mL of cold 1% paraformaldehyde and incubating for at least 30 minutes at 4°C.[6] Note that fixation can affect some antibody binding; for instance, PAC-1 may not bind to paraformaldehyde-fixed platelets.[6]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot to identify the platelet population based on their characteristic low FSC and SSC properties.
-
Collect a sufficient number of events (e.g., 10,000-20,000) within the platelet gate for each sample.
-
-
Data Analysis:
-
For each sample, analyze the fluorescence intensity of the platelet population.
-
Using the isotype controls, set gates to determine the percentage of PAC-1 positive and CD62P positive platelets.
-
Record the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[5]
-
Data Presentation
The results of the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Condition | This compound (nM) | % CD62P Positive Platelets | CD62P MFI | % PAC-1 Positive Platelets | PAC-1 MFI |
| Resting (Unstimulated) | 0 | ||||
| Activated (Agonist only) | 0 | ||||
| Activated + this compound | 10 | ||||
| Activated + this compound | 30 | ||||
| Activated + this compound | 100 | ||||
| Activated + this compound | 300 | ||||
| Activated + this compound | 1000 |
This structured presentation will allow for a clear evaluation of the dose-dependent inhibitory effect of this compound on GPIIb/IIIa activation.
References
- 1. Factors Associated with Platelet Activation-Recent Pharmaceutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Platelet Cell Surface P-Selectin for the Direct Platelet-Tumor Cell Contact During Metastasis Formation in Human Tumors [frontiersin.org]
- 3. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Activation [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Item - PAC-1 binding assays with anesthetics in platelets. - Public Library of Science - Figshare [plos.figshare.com]
Methodological Considerations for SKF 106760 in Whole Blood Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 106760 is a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets.[1][2][3] By blocking this interaction, this compound effectively inhibits platelet aggregation and thrombus formation.[4] Whole blood assays provide a more physiologically relevant environment for studying the effects of platelet inhibitors like this compound compared to assays using platelet-rich plasma (PRP), as they include the influence of other blood cells such as red blood cells and leukocytes.[5][6]
These application notes provide detailed methodological considerations and a generalized protocol for evaluating the efficacy of this compound in whole blood using platelet aggregation assays.
Signaling Pathway of Glycoprotein IIb/IIIa and Inhibition by this compound
Platelet activation and subsequent aggregation are mediated by a complex signaling cascade. The activation of the GPIIb/IIIa receptor is a key event in this process and involves both "inside-out" and "outside-in" signaling.
-
Inside-Out Signaling: Various platelet agonists, such as adenosine diphosphate (ADP), thrombin, and collagen, bind to their respective receptors on the platelet surface. This initiates intracellular signaling pathways that lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.[2][4]
-
Outside-In Signaling: The binding of fibrinogen to the activated GPIIb/IIIa receptor triggers further intracellular signaling. This results in cytoskeletal changes, platelet spreading, and the stabilization of the platelet aggregate.[2][4]
This compound, as a GPIIb/IIIa antagonist, directly competes with fibrinogen for the binding site on the activated GPIIb/IIIa receptor, thereby preventing the cross-linking of platelets and inhibiting aggregation.[1]
Data Presentation
The inhibitory effect of this compound on platelet aggregation can be quantified and presented in a clear, tabular format. The following table provides an example based on data for a similar GPIIb/IIIa antagonist, fradafiban, to illustrate how results can be structured. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the antagonist.
| Assay Method | Anticoagulant | Agonist | IC50 (nmol/L) |
| Whole Blood Single-Platelet Counting | Citrate | ADP | 312 (± 53) |
| Whole Blood Single-Platelet Counting | Hirudin | ADP | 353 (± 65) |
| Platelet-Rich Plasma (PRP) Turbidimetry | Citrate | ADP | 112 (± 22) |
| Platelet-Rich Plasma (PRP) Turbidimetry | Hirudin | ADP | 134 (± 30) |
| Table 1: Example IC50 values for the GPIIb/IIIa antagonist fradafiban in different platelet aggregation assays. Data adapted from a study on fradafiban.[7] Note that fradafiban appeared more potent in PRP turbidimetry compared to the whole blood assay. |
Experimental Protocols
Two common methods for assessing platelet aggregation in whole blood are impedance aggregometry and single-platelet counting by flow cytometry.
Protocol 1: Whole Blood Impedance Aggregometry
This method measures the change in electrical impedance between two electrodes as platelets aggregate on them.[5][6]
Materials:
-
Whole blood collected in tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or saline).
-
Platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide - TRAP).
-
Saline or appropriate buffer for dilutions.
-
Impedance aggregometer and associated cuvettes with stir bars.
Procedure:
-
Blood Collection: Collect whole blood using a needle of appropriate gauge to minimize platelet activation. Gently invert the collection tube several times to ensure proper mixing with the anticoagulant. Allow the blood to stabilize at room temperature for at least 30 minutes but no more than 4 hours before use.
-
Sample Preparation: Dilute the whole blood 1:1 with pre-warmed saline or buffer directly in the aggregometer cuvette.
-
Incubation with this compound: Add varying concentrations of this compound or vehicle control to the diluted blood samples. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
-
Baseline Measurement: Place the cuvette in the aggregometer and start the measurement to establish a stable baseline.
-
Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Acquisition: Record the change in impedance over time (typically 5-10 minutes). The extent of aggregation is proportional to the increase in impedance.
-
Data Analysis: The aggregation response can be quantified as the maximum impedance change or the area under the curve (AUC). Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.
Protocol 2: Whole Blood Single-Platelet Counting by Flow Cytometry
This method quantifies platelet aggregation by measuring the decrease in the number of single platelets after the addition of an agonist.[5][8]
Materials:
-
Whole blood collected as described above.
-
This compound stock solution.
-
Platelet agonist.
-
Fixative solution (e.g., formaldehyde).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Blood Collection and Preparation: Follow the same steps for blood collection as in Protocol 1.
-
Incubation with this compound: In separate tubes, add varying concentrations of this compound or vehicle control to aliquots of whole blood. Incubate at 37°C.
-
Initiation of Aggregation: Add the platelet agonist to each tube and incubate for a specific time (e.g., 5 minutes) at 37°C with gentle agitation.
-
Fixation: Stop the aggregation reaction by adding a fixative solution. This stabilizes the platelets and any aggregates formed.
-
Sample Dilution: Dilute the fixed samples in PBS for flow cytometric analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics.
-
Data Analysis: Determine the number of single platelets in each sample. Calculate the percentage of aggregation for each condition based on the decrease in single platelet count compared to a resting (non-agonized) sample. Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control. Determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a whole blood platelet aggregation assay to evaluate this compound.
Methodological Considerations
-
Anticoagulant Choice: The choice of anticoagulant can influence the results of platelet function tests. Citrate, a calcium chelator, can affect platelet reactivity. Hirudin, a direct thrombin inhibitor, is often preferred for preserving a more physiological environment.[8]
-
Agonist Selection and Concentration: The choice and concentration of the platelet agonist will impact the aggregation response. It is crucial to use a concentration that induces a submaximal response to effectively measure inhibition.
-
Blood Handling: Gentle handling of blood samples is essential to prevent premature platelet activation. This includes using appropriate gauge needles for venipuncture and avoiding vigorous mixing.
-
Timing: Platelet function can change over time after blood collection. It is important to perform the assay within a consistent and validated timeframe (typically within 4 hours).
-
Controls: Appropriate controls are critical for data interpretation. These should include a vehicle control (the solvent used to dissolve this compound) and a positive control with a known inhibitor of platelet aggregation.
-
Assay Validation: Before routine use, the chosen assay should be validated for its accuracy, precision, and sensitivity to GPIIb/IIIa inhibition.
By carefully considering these methodological aspects and following a well-defined protocol, researchers can obtain reliable and reproducible data on the efficacy of this compound in inhibiting platelet aggregation in a physiologically relevant whole blood environment.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Platelet glycoprotein IIb/IIIa antagonists: lessons learned from clinical trials and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. plateletservices.com [plateletservices.com]
- 6. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Platelet Aggregation Studies with SKF 106760
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable results in platelet aggregation assays using the GPIIb/IIIa antagonist, SKF 106760.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing inconsistent inhibition of platelet aggregation with this compound. What are the potential causes?
A1: Variable results with this compound can stem from several factors, ranging from pre-analytical variables to the specifics of your experimental setup. Here are the primary areas to investigate:
-
Pre-Analytical Variability: Platelet function is highly sensitive to handling. Inconsistencies in blood collection, processing, and storage are common sources of variability.[1][2][3]
-
Donor-Specific Differences: There is significant physiological variability in platelet function among individuals, even in a healthy population.[4][5] Genetic factors, diet, stress, and undisclosed medication use can all impact platelet reactivity.
-
Reagent Preparation and Quality: The stability and concentration of this compound, as well as the agonists used to induce aggregation, are critical.
-
Assay Conditions: Minor variations in incubation times, temperature, pH, and platelet count can lead to divergent results.
Q2: How can we minimize pre-analytical variability in our platelet aggregation assays?
A2: Strict adherence to a standardized protocol for blood collection and processing is crucial.
-
Blood Collection: Use a consistent and clean venipuncture technique with a 21-gauge needle to minimize platelet activation.[3][6] Discard the first 2-3 mL of blood to avoid tissue factor contamination.[3]
-
Anticoagulant: Use 3.2% sodium citrate as the anticoagulant, maintaining a 9:1 blood-to-anticoagulant ratio.[3]
-
Sample Handling: Process blood samples within 4 hours of collection.[1][2] Samples should be kept at room temperature, as cooling can activate platelets.[1][2]
-
Centrifugation: To prepare platelet-rich plasma (PRP), centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[3]
Q3: What donor-related factors should we consider?
A3: It is important to screen donors and consider the inherent biological variability.
-
Medication: Donors should not have taken any antiplatelet medications (e.g., aspirin, clopidogrel, NSAIDs) for at least two weeks prior to donation.[1][2]
-
Health Status: Utilize healthy, consenting donors. Underlying conditions like autoimmune disorders or myeloproliferative disorders can affect platelet function.[1]
-
Lifestyle Factors: Diet and stress can influence platelet aggregation.[7] It is advisable to have donors in a rested and fasted state.
-
Biological Repeats: To ensure the reproducibility of your findings, perform experiments using blood from multiple different donors.[6]
Q4: What is the mechanism of action for this compound and how does this impact the experimental design?
A4: this compound is a potent and competitive antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[8][9] This receptor is the final common pathway for platelet aggregation, binding fibrinogen to form bridges between platelets.[5][10]
-
Competitive Antagonism: Because this compound competes with fibrinogen for binding to activated GPIIb/IIIa, the concentration of both the agonist and fibrinogen can influence the observed inhibition.
-
Agonist Choice: this compound has been shown to inhibit aggregation induced by various agonists, including ADP, collagen, and thrombin.[8] The choice of agonist and its concentration should be consistent across experiments. For sensitive measurement of inhibition, using a submaximal agonist concentration is recommended.[3]
Q5: What are the recommended concentrations for this compound and common agonists?
A5: The optimal concentrations can vary based on the specific donor and assay conditions. It is recommended to perform a dose-response curve to determine the ideal concentrations for your system. However, published values can provide a starting point.
Quantitative Data Summary
| Compound | Agonist | Species | IC50 | Reference |
| This compound | ADP | Human | 230 ± 60 nM | [8] |
| This compound | ADP | Canine | 355 ± 35 nM | [8] |
| This compound | Collagen | Canine | 260 ± 20 nM | [8] |
| This compound | Thrombin | Canine | 188 ± 10 nM | [8] |
| SKF 107260 | Collagen | Human | > 30 nM (significant inhibition) | [11] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL.
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature (20-25°C) with the brake off.
-
PRP Isolation: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene tube. Let the PRP rest for at least 30 minutes at room temperature before use.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells.
-
PPP Isolation: Collect the supernatant, which is the platelet-poor plasma (PPP).
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Baseline Calibration:
-
Pipette PPP into a cuvette to set the 100% aggregation baseline.
-
Pipette PRP into another cuvette to set the 0% aggregation baseline.
-
-
Sample Preparation:
-
Add a standardized volume of PRP (e.g., 250 µL) and a magnetic stir bar to a new cuvette.
-
Place the cuvette in the heating block of the aggregometer.
-
-
Incubation with this compound:
-
Add the desired concentration of this compound (or vehicle control) to the PRP.
-
Incubate for the desired time (e.g., 3-5 minutes) with stirring.
-
-
Initiation of Aggregation: Add the chosen agonist (e.g., ADP, collagen) to the cuvette to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. benchchem.com [benchchem.com]
- 4. Platelet aggregation responses vary over a period of time in healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biodatacorp.com [biodatacorp.com]
- 8. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vivo pharmacological profile of the novel glycoprotein IIb/IIIa antagonist, SK&F 106760 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effect of acetylsalicylic acid on inhibition of ex vivo platelet aggregation and secretion by SKF 107260, a novel GPIIb/IIIa receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SKF 106760 Concentration for Complete Platelet Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKF 106760 for complete platelet inhibition in experimental settings. This guide includes frequently asked questions, detailed troubleshooting protocols, and critical data summaries to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and stable synthetic peptide that acts as a competitive antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1][2][3] The GPIIb/IIIa receptor is the primary receptor for fibrinogen, and its activation is the final common pathway for platelet aggregation, regardless of the initial agonist.[4][5][6] By blocking the binding of fibrinogen to GPIIb/IIIa, this compound effectively inhibits platelet aggregation and thrombus formation.[3][7]
Q2: What concentration of this compound is required for complete platelet inhibition?
A2: The concentration of this compound required for complete platelet inhibition can vary depending on the experimental system, the species being studied, and the specific agonist used to induce aggregation. In vitro studies have provided the following inhibitory concentrations (IC50), which represent the concentration required to inhibit 50% of the platelet aggregation response. To achieve complete inhibition, a concentration several-fold higher than the IC50 is typically required.
Q3: Is this compound selective for the GPIIb/IIIa receptor?
A3: Yes, this compound is highly selective for the GPIIb/IIIa receptor. Studies have shown that it does not inhibit the von Willebrand Factor receptor (GPIb/IX), which is responsible for platelet agglutination induced by ristocetin.[1]
Q4: How stable is this compound in plasma?
A4: this compound exhibits high stability in plasma. Pre-incubation of this compound in platelet-rich plasma for three hours has been shown to have no significant effect on its ability to inhibit ADP-induced platelet aggregation.[1][7] This makes it a reliable inhibitor for in vitro experiments of varying durations.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been investigated in in vivo models. In conscious dogs, intravenous administration of 0.3 to 3 mg/kg resulted in a dose-dependent inhibition of ex vivo whole blood platelet aggregation.[2] Complete inhibition was observed for varying durations depending on the dose.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound on Platelet Aggregation
| Species | Platelet Preparation | Agonist | IC50 (nM) |
| Human | Platelet-Rich Plasma | Adenosine Diphosphate (ADP) | 230 ± 60[1] |
| Canine | Platelet-Rich Plasma | Adenosine Diphosphate (ADP) | 355 ± 35[1] |
| Canine | Platelet-Rich Plasma | Collagen | 260 ± 20[1] |
| Canine | Platelet-Rich Plasma | Epinephrine/U-46619 | 490 ± 90[1] |
| Canine | Gel-Filtered Platelets | Thrombin | 188 ± 10[1] |
Table 2: Binding Affinity of this compound
| Target | Assay | Species | Ki |
| Purified GPIIb/IIIa | Biotinylated Fibrinogen Binding | Human | 477 ± 57 pM[1] |
| Purified GPIIb/IIIa | Fibrinogen Binding | Human | 58 ± 20 nM[7] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for measuring platelet aggregation in platelet-rich plasma (PRP) using LTA.
1. Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., saline).
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
2. Method:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.[8]
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[8]
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[8]
-
-
Assay Procedure:
-
Pipette the standardized PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for the desired time (e.g., 3-5 minutes).
-
Add the platelet agonist to initiate aggregation and record the change in light transmission for a set period.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low platelet aggregation in control samples | Poor blood sample quality (hemolysis, lipemia). | Use fresh blood from healthy donors who have not taken antiplatelet medication. Discard the first few mL of blood drawn. |
| Low platelet count. | Adjust platelet count in PRP to the recommended range. | |
| Inactive agonist. | Prepare fresh agonist solutions for each experiment. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Ensure the aggregometer and samples are maintained at 37°C. | |
| Donor-to-donor variability. | Acknowledge inherent biological variability and consider pooling data from multiple donors or using a larger sample size. | |
| Incomplete inhibition with high this compound concentration | Incorrect stock solution concentration. | Verify the concentration of the this compound stock solution. |
| Presence of other potent agonists in the system. | Ensure the experimental system is clean and free of contaminants. | |
| Inappropriate solvent for this compound. | Ensure the solvent used to dissolve this compound is compatible with the assay and does not interfere with platelet function. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
References
- 1. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vivo pharmacological profile of the novel glycoprotein IIb/IIIa antagonist, SK&F 106760 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoprotein IIb-IIIa inhibitors for acute ischaemic stroke | Cochrane [cochrane.org]
- 6. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of SKF 106760 in Experimental Buffers
Welcome to the technical support center for SKF 106760. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively by providing guidance on preventing its degradation in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a potent and specific peptide-based antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor. Its stability in experimental buffers is crucial for obtaining accurate and reproducible results in in-vitro and in-vivo studies. Degradation of the peptide can lead to a loss of biological activity, resulting in misleading data.
Q2: What are the primary pathways of degradation for a peptide like this compound in experimental buffers?
A2: As a peptide, this compound is susceptible to several degradation pathways in aqueous buffer solutions:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid (Asp) residues, can occur, leading to fragmentation of the peptide.
-
Oxidation: Cysteine and other susceptible amino acid residues can be oxidized, altering the peptide's structure and function.
-
Aggregation: Peptides can self-associate to form aggregates, which may be soluble or insoluble, leading to a decrease in the concentration of the active monomeric form.
-
Adsorption: The peptide can adsorb to the surfaces of storage vials and experimental apparatus, reducing its effective concentration in solution.
Q3: How does pH affect the stability of this compound?
A3: The pH of the experimental buffer is a critical factor influencing the stability of this compound. Generally, neutral to slightly acidic pH (around 6.0-7.4) is recommended for short-term experiments. Highly acidic or alkaline conditions can accelerate the hydrolysis of peptide bonds.
Q4: What is the recommended storage temperature for this compound solutions?
A4: For short-term storage (hours to a few days), it is advisable to keep this compound solutions at 2-8°C. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Platelet Aggregation Assays
Possible Cause: Degradation of the peptide in the assay buffer.
Solutions:
-
Buffer Selection: Use a buffer system known to be compatible with peptides. Phosphate-buffered saline (PBS) or HEPES-buffered saline at a pH of 7.4 are common choices.
-
Fresh Preparation: Prepare the working solution of this compound fresh on the day of the experiment from a frozen stock.
-
Temperature Control: Keep all solutions on ice until use and perform the assay at the recommended temperature (typically 37°C for platelet aggregation) for the shortest duration necessary.
-
Control Experiments: Include a positive control with a freshly prepared, known active batch of this compound to ensure the assay is performing correctly.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Inconsistent preparation and handling of this compound solutions.
Solutions:
-
Standardized Protocol: Develop and adhere to a strict, standardized protocol for the preparation, storage, and handling of this compound solutions.
-
Aliquot Stock Solutions: Upon reconstitution, immediately aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Use Low-Binding Tubes: Store and handle this compound in low-protein-binding microcentrifuge tubes to minimize adsorption to surfaces.
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent concentrations between experiments.
Data Presentation: Impact of Buffer Conditions on Peptide Stability
| Buffer Component | pH Range | Temperature | Expected Stability of this compound | Recommendations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | 4°C | Good (days) | Recommended for short-term storage and as an assay buffer. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | 4°C | Moderate | Can be used, but potential for primary amine reactivity at higher pH. |
| HEPES Buffer | 6.8 - 8.2 | 4°C | Good | A good alternative to PBS, especially when phosphate may interfere with the assay. |
| Citrate Buffer | 3.0 - 6.2 | 4°C | Poor to Moderate | Acidic pH may lead to hydrolysis. Use with caution and for short durations only. |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | 4°C | Poor | Alkaline pH can significantly increase the rate of peptide degradation. Avoid if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a stock concentration of 1-10 mM.
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In-Vitro Platelet Aggregation Assay
This protocol provides a general workflow for a light transmission aggregometry (LTA) assay.
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a blank.
-
Assay Setup:
-
Pre-warm the PRP to 37°C.
-
Place a stir bar in the cuvette containing the PRP.
-
Add the desired concentration of this compound (prepared in the assay buffer) to the PRP and incubate for the desired time.
-
Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen, or thrombin).
-
-
Data Acquisition: Monitor the change in light transmission through the PRP sample over time using an aggregometer. The inhibition of aggregation by this compound is calculated relative to a vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Glycoprotein IIb/IIIa signaling pathway and the inhibitory action of this compound.
addressing SKF 106760 off-target effects in cellular assays
Welcome to the technical support center for SKF 106760. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on identifying and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor is found on the surface of platelets and is crucial for platelet aggregation. By blocking the binding of fibrinogen to this receptor, this compound inhibits the final common pathway of platelet aggregation, giving it significant antiplatelet and antithrombotic activities.[1]
Q2: I am observing unexpected effects in my cellular assay when using this compound. Could these be off-target effects?
A2: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is plausible that at certain concentrations, it may interact with other cellular targets. Unexpected results, such as changes in cell health, signaling pathways unrelated to GPIIb/IIIa, or inconsistent data, could indicate off-target activity. It is crucial to perform control experiments to investigate these possibilities.
Q3: What are some potential off-target liabilities for compounds like this compound?
A3: Based on the pharmacological profiles of other compounds from the same original developer (Smith, Kline & French), potential off-target families could include G-protein coupled receptors (GPCRs), ion channels, and other receptors. For example, the compound SKF-10047 is known to interact with sigma (σ) receptors, kappa (κ) opioid receptors, and the PCP site of the NMDA receptor. Another compound, SKF-96365, is a known blocker of TRP channels and T-type calcium channels. These examples highlight plausible, though unconfirmed, off-target categories for this compound.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of a structurally unrelated GPIIb/IIIa antagonist: If a different GPIIb/IIIa antagonist with a distinct chemical structure produces the same effect, it is more likely to be an on-target effect.
-
Cell line selection: Use cell lines that do not express the GPIIb/IIIa receptor. Any effect observed in these cells would be, by definition, off-target.
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. A comprehensive dose-response curve can help to distinguish between high-potency on-target effects and lower-potency off-target effects.
-
Rescue experiments: If the observed effect is on-target, it might be reversible by adding an excess of a natural ligand for the GPIIb/IIIa receptor.
Troubleshooting Guide: Unexpected Cellular Assay Results
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected change in cell viability/morphology | Cytotoxicity due to off-target interactions. | Perform a cell viability assay (e.g., MTT or MTS) across a range of this compound concentrations. Determine the concentration at which toxicity is observed and compare it to the concentration required for on-target activity. |
| Alterations in intracellular calcium levels in non-platelet cells | Inhibition or activation of off-target ion channels (e.g., calcium channels) or GPCRs that modulate calcium signaling. | Conduct a calcium flux assay in a relevant cell line. Compare the dose-response of this compound to known ion channel blockers or GPCR modulators. |
| Changes in cAMP levels | Interaction with off-target GPCRs that couple to adenylyl cyclase. | Perform a cAMP assay to determine if this compound is altering cAMP production. This can indicate an off-target interaction with Gs or Gi-coupled receptors. |
| Inconsistent or non-reproducible results | The compound may be interfering with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition). | Run a counter-screen in the absence of cells or with cell lysate to check for direct interference with the assay components. |
Quantitative Data on Related SKF Compounds
To illustrate the concept of on-target versus off-target potency, the following tables summarize binding affinities and inhibitory concentrations for other well-characterized SKF compounds. Note: This data is for illustrative purposes as specific off-target data for this compound is not available.
Table 1: Binding Affinity (Kd/Ki) of SKF-10047 for Various Receptors
| Compound | Target | Binding Affinity (nM) |
| (+)-SKF-10047 | Sigma-1 Receptor | 173 |
| (+)-SKF-10047 | PCP site (NMDA Receptor) | High Affinity (Kd = 0.5 nM for high-affinity site)[2] |
| (-)-SKF-10047 | Kappa Opioid Receptor | High Affinity (undetermined value) |
| (+)-SKF-10047 | Mu Opioid Receptor | > 10,000 |
Table 2: Inhibitory Concentrations (IC50) of SKF-96365 for Various Ion Channels
| Compound | Target | IC50 |
| SKF-96365 | Receptor-Mediated Ca2+ Entry | ~10 µM |
| SKF-96365 | hCaV3.1 T-type Ca2+ Channels | 563 nM |
| SKF-96365 | TRPC Channels | Potent Blocker (specific IC50 varies by subtype) |
| SKF-96365 | hERG K+ Channel | Significant Inhibition (concentration-dependent) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Intracellular Calcium Flux Assay
This protocol is for detecting off-target effects on calcium signaling pathways.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Positive control (e.g., ionomycin)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Prepare the dye loading solution by diluting the calcium-sensitive dye in HBSS. Add Pluronic F-127 to aid in dye loading.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the desired concentration of this compound (and positive/negative controls in separate wells) and immediately begin kinetic reading for 5-15 minutes.
-
Analyze the change in fluorescence over time to determine the effect on intracellular calcium concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Interpreting Biphasic Aggregation Curves with SKF 106760
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting biphasic platelet aggregation curves in the presence of SKF 106760, a potent GPIIb/IIIa antagonist.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic aggregation curve and what does it represent?
A1: A biphasic aggregation curve is a two-wave pattern of platelet aggregation typically observed in light transmission aggregometry (LTA) when platelets are stimulated with low concentrations of weak agonists like ADP and epinephrine.[1] The initial, reversible wave is known as the primary wave of aggregation and is a direct response to the exogenous agonist.[1] This is followed by a second, sustained wave of aggregation, termed the secondary wave, which results from the release of endogenous agonists (such as ADP and thromboxane A2) from the platelets' dense granules.[2][3] This secondary wave amplifies the initial aggregation response.
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a potent, stable, and competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, mediating the cross-linking of platelets by fibrinogen. By blocking this receptor, this compound prevents platelet aggregation regardless of the initial activating agonist.
Q3: How should this compound affect a biphasic aggregation curve?
A3: As a GPIIb/IIIa antagonist, this compound is expected to inhibit both the primary and secondary waves of a biphasic aggregation curve in a concentration-dependent manner. Since the GPIIb/IIIa receptor is essential for the formation of platelet aggregates, blocking it will prevent the aggregation response initiated by both the external agonist (primary wave) and the released internal agonists (secondary wave). At sufficient concentrations, this compound should completely abrogate the aggregation response.
Q4: Why is the secondary wave of aggregation particularly sensitive to GPIIb/IIIa inhibition?
A4: The secondary wave of aggregation is dependent on "outside-in" signaling, which is triggered by the initial binding of fibrinogen to activated GPIIb/IIIa receptors and the formation of small aggregates.[2][4] This outside-in signaling is crucial for the robust release of granule contents that drives the secondary wave. By blocking the GPIIb/IIIa receptor, this compound not only prevents the formation of larger aggregates but also inhibits the outside-in signaling necessary for full granule secretion and the subsequent secondary aggregation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No inhibition of aggregation with this compound. | 1. Incorrect concentration of this compound: The concentration may be too low to effectively block the GPIIb/IIIa receptors. 2. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. 3. High platelet count: An unusually high platelet count in the platelet-rich plasma (PRP) may require a higher concentration of the inhibitor for full effect. | 1. Verify the calculations for the this compound dilution and consider performing a dose-response curve to determine the optimal inhibitory concentration. 2. Prepare fresh this compound solution from a reliable stock. 3. Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using autologous platelet-poor plasma (PPP). |
| Only the secondary wave of aggregation is inhibited. | 1. Suboptimal concentration of this compound: The concentration may be sufficient to interfere with the amplification loop of the secondary wave but not high enough to completely block the initial, weaker primary aggregation. 2. Agonist concentration is too high: A high concentration of the weak agonist may be inducing a strong enough initial signal to overcome partial GPIIb/IIIa blockade. | 1. Perform a dose-response experiment with this compound to observe the differential inhibition of the primary and secondary waves. 2. Titrate the agonist concentration to reliably induce a clear biphasic response without being excessive. |
| Paradoxical increase in aggregation at low this compound concentrations. | Partial agonist activity: Some RGD-mimetic GPIIb/IIIa antagonists have been reported to induce conformational changes in the receptor that can lead to partial agonist activity at low concentrations, potentially enhancing aggregation in the presence of a submaximal stimulus.[5][6] | Carefully evaluate the dose-response curve. If partial agonism is suspected, compare the effects with other known GPIIb/IIIa antagonists. This phenomenon is compound-specific. |
| High variability in results between experiments. | 1. Donor variability: Platelet reactivity can vary significantly between blood donors.[7] 2. Pre-analytical variables: Differences in blood collection, PRP preparation, and storage can affect platelet function.[1][8] 3. Anticoagulant used: The type of anticoagulant (e.g., citrate vs. PPACK) can influence the apparent potency of GPIIb/IIIa antagonists.[9] | 1. Pool PRP from multiple donors or use a consistent group of donors. 2. Standardize all pre-analytical procedures, including blood draw technique, centrifugation speed and time, and resting time for PRP.[7] 3. Be consistent with the anticoagulant used and be aware of its potential effects on the assay. |
| Absence of a clear biphasic curve with the agonist alone. | 1. Agonist concentration: The concentration of ADP or epinephrine may be too high, causing a fusion of the primary and secondary waves, or too low, failing to induce a secondary wave. 2. Platelet desensitization: Platelets may have become activated and desensitized during preparation. | 1. Perform an agonist dose-response curve to determine the optimal concentration for inducing a biphasic response. 2. Ensure gentle handling of blood and PRP during preparation to minimize platelet activation. |
Data Presentation
Table 1: Representative Inhibitory Effects of this compound on ADP-Induced Biphasic Platelet Aggregation
| This compound Concentration (nM) | Primary Wave Inhibition (%) | Secondary Wave Inhibition (%) |
| 10 | 15 ± 5 | 40 ± 8 |
| 50 | 45 ± 10 | 85 ± 12 |
| 100 | 80 ± 12 | 98 ± 5 |
| 250 | 95 ± 8 | 100 |
| 500 | 100 | 100 |
Note: The data presented in this table are illustrative and based on the expected pharmacological activity of a potent GPIIb/IIIa antagonist. Actual results may vary depending on experimental conditions.
Table 2: IC50 Values of this compound for Different Agonists
| Agonist | IC50 (nM) |
| ADP | ~230 |
| Collagen | ~260 |
| Epinephrine/U-46619 | ~490 |
| Thrombin | ~188 |
Experimental Protocols
Protocol for Inducing and Inhibiting Biphasic Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Allow PRP to rest for at least 30 minutes at room temperature before use.
-
-
Instrument Setup and Calibration:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Inducing Biphasic Aggregation:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Incubate for 2 minutes at 37°C with stirring.
-
Add 50 µL of ADP solution to achieve a final concentration that induces a biphasic curve (typically 2-5 µM, to be optimized for your system).
-
Record the aggregation for at least 10 minutes.
-
-
Inhibition with this compound:
-
Prepare serial dilutions of this compound in an appropriate vehicle (e.g., saline).
-
Pipette 440 µL of PRP into a cuvette with a stir bar.
-
Add 10 µL of the this compound dilution (or vehicle control) and incubate for 5 minutes at 37°C with stirring.
-
Add 50 µL of the optimized ADP concentration.
-
Record the aggregation for at least 10 minutes.
-
-
Data Analysis:
-
Measure the maximal aggregation of the primary and secondary waves.
-
Calculate the percentage of inhibition for each wave relative to the vehicle control.
-
If a dose-response curve was performed, calculate the IC50 for each wave.
-
Visualizations
Caption: Signaling pathway of biphasic platelet aggregation and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on biphasic aggregation.
Caption: A logical troubleshooting workflow for unexpected results with this compound.
References
- 1. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 2. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RGD-ligand mimetic antagonists of integrin alphaIIbbeta3 paradoxically enhance GPVI-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregation inhibition with glycoprotein IIb--IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low potency of SKF 106760 in stored platelets
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low potency of SKF-106760 in stored platelets. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the inhibitory potency of SKF-106760 on platelet aggregation when using platelets stored for several days. Is this expected?
A1: Yes, a decrease in the apparent potency of SKF-106760 in stored platelets can be expected. This phenomenon is likely attributable to the "platelet storage lesion" (PSL), which encompasses a series of biochemical and structural changes that occur in platelets during storage.[1][2][3][4] These changes can alter the drug's target, the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, and the overall platelet responsiveness. While SKF-106760 itself is a stable molecule, its interaction with stored platelets can be less effective than with fresh platelets.[5]
Q2: What specific changes during platelet storage could lead to reduced SKF-106760 potency?
A2: Several factors related to the platelet storage lesion (PSL) can contribute to the reduced efficacy of SKF-106760:
-
Conformational Changes in GPIIb/IIIa: During storage, the GPIIb/IIIa receptor can undergo conformational changes.[3][6] These alterations may affect the binding affinity of SKF-106760 to its target site on the receptor.
-
Platelet Activation: Platelets can become partially activated during storage, leading to an increase in the expression of the activated form of GPIIb/IIIa.[3] As SKF-106760 is a competitive antagonist, an increased number of activated receptors may require a higher concentration of the inhibitor to achieve the same level of blockade.
-
Changes in the Platelet Membrane: The lipid and protein composition of the platelet membrane can be altered during storage, which might indirectly affect the function and accessibility of GPIIb/IIIa receptors.[4]
-
pH Shifts: Metabolic activity in stored platelets leads to the production of lactate and a decrease in pH.[1] pH changes can influence protein conformation and drug-receptor interactions.
-
Release of Granular Contents: Stored platelets may leak contents from their granules, which can include various enzymes and signaling molecules that could potentially interfere with the assay or the drug's action.[6]
Q3: Could the SKF-106760 be degrading in our platelet storage solution?
A3: While SKF-106760 is reported to be a stable peptide, long-term stability data in specific platelet additive solutions (PAS) over a 5-7 day storage period is not extensively documented in publicly available literature. Peptides, in general, can be susceptible to proteolytic degradation in biological matrices.[7] It is advisable to prepare fresh dilutions of SKF-106760 for your experiments from a properly stored stock solution to minimize the possibility of degradation.
Q4: How can we troubleshoot and quantify the potency of SKF-106760 in our stored platelet samples?
A4: To systematically troubleshoot and accurately assess the potency of SKF-106760, we recommend a multi-faceted approach involving standardized experimental protocols and appropriate controls. The following sections provide detailed troubleshooting guides and experimental methodologies.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for SKF-106760 in Stored Platelets
| Potential Cause | Recommended Action |
| Platelet Storage Lesion (PSL) | - Use the freshest platelets available as a positive control to establish a baseline IC50 value. - Characterize the health of your stored platelets (e.g., morphology, pH of the unit, expression of activation markers like P-selectin).[1] - Consider that a rightward shift in the dose-response curve may be inherent to using stored platelets. |
| SKF-106760 Degradation | - Prepare fresh working solutions of SKF-106760 from a stock solution stored under recommended conditions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate Platelet Count | - Standardize the platelet count in your platelet-rich plasma (PRP) to a consistent concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). |
| Suboptimal Agonist Concentration | - Use a concentration of the platelet agonist (e.g., ADP, thrombin) that induces a submaximal aggregation response. This will ensure that you are operating in a sensitive range to detect inhibition. |
| Variability Between Platelet Donors | - Acknowledge the inherent biological variability between donors.[8] When possible, perform experiments with platelets pooled from multiple donors or repeat experiments with different individual donors. |
Issue 2: High Variability in Aggregation Inhibition Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent Sample Handling | - Ensure all platelet samples are handled gently to avoid unintentional activation. - Maintain a consistent temperature (room temperature or 37°C, as per protocol) throughout the experiment. - Allow platelet-rich plasma (PRP) to rest for at least 30 minutes at room temperature before starting the assay. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting of PRP, agonist, and inhibitor solutions. |
| Instrument Malfunction | - Ensure the aggregometer or flow cytometer is properly calibrated and maintained. - For aggregometry, ensure the stir bar is rotating at a consistent speed. |
Experimental Protocols
Protocol 1: Assessing SKF-106760 Potency using Light Transmission Aggregometry (LTA)
This protocol is adapted from standard LTA procedures to determine the IC50 value of SKF-106760.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.
- To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
- Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP if necessary.
2. Aggregometer Setup:
- Turn on the aggregometer and allow it to warm up to 37°C.
- Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
3. Aggregation Assay:
- Pipette the required volume of PRP into a cuvette with a stir bar.
- Pre-incubate the PRP with various concentrations of SKF-106760 or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
- Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to induce aggregation.
- Record the aggregation for a set duration (e.g., 5-10 minutes).
4. Data Analysis:
- Determine the maximum percentage of aggregation for each concentration of SKF-106760.
- Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the SKF-106760 concentration.
- Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Measuring GPIIb/IIIa Occupancy by Flow Cytometry
This protocol allows for the quantification of SKF-106760 binding to its receptor.
1. Sample Preparation:
- Use either whole blood or PRP. If using whole blood, an initial dilution may be necessary.
- Aliquot the platelet suspension into flow cytometry tubes.
2. Incubation with SKF-106760 and Agonist:
- Add increasing concentrations of SKF-106760 or a vehicle control to the platelet aliquots and incubate for a predetermined time.
- Activate the platelets with an agonist (e.g., ADP or thrombin receptor-activating peptide [TRAP]).
3. Staining:
- Add a fluorescently labeled antibody that recognizes the activated conformation of GPIIb/IIIa (e.g., PAC-1-FITC) or a fluorescently labeled fibrinogen to assess functional receptor availability.
- Incubate in the dark at room temperature for 15-20 minutes.
- (Optional) Fix the samples with a low concentration of paraformaldehyde.
4. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
- Measure the mean fluorescence intensity (MFI) of the GPIIb/IIIa activation marker.
5. Data Analysis:
- Calculate the percentage of inhibition of MFI at each SKF-106760 concentration relative to the agonist-stimulated control without the inhibitor.
- Determine the IC50 value from the dose-response curve.
Data Presentation
Table 1: Hypothetical IC50 Values of SKF-106760 in Fresh vs. Stored Platelets
| Platelet Source | Storage Duration (Days) | IC50 (nM) for ADP-induced Aggregation |
| Fresh Platelets | 0 | 50 ± 5 |
| Stored Platelets | 3 | 85 ± 10 |
| Stored Platelets | 5 | 150 ± 20 |
| Stored Platelets | 7 | 250 ± 30 |
Note: These are example values to illustrate the expected trend. Actual values will vary depending on experimental conditions.
Visualizations
Caption: GPIIb/IIIa signaling pathway in platelet activation and aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of glycoproteins Ib/IX and IIb/IIIa during preparation and storage of platelet concentrates: detection by binding assays with epitope-defined monoclonal antibodies and physiological ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SKF 106760 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the potent glycoprotein IIb/IIIa antagonist, SKF 106760, achieving optimal solubility is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the dissolution of this compound.
Troubleshooting Common Solubility Issues
Researchers may face challenges in completely dissolving this compound, which can impact the accuracy and reproducibility of experimental results. The following guide provides a systematic approach to resolving these issues.
Problem: Precipitate forms after adding this compound to the solvent.
This is a common issue that can arise from several factors, including solvent choice, concentration, and temperature.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Switch to a recommended organic solvent such as Dimethyl Sulfoxide (DMSO). | This compound should fully dissolve in DMSO at an appropriate concentration. |
| Concentration Too High | Prepare a more dilute solution. It is often better to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. | A clear solution is formed with no visible precipitate. |
| Low Temperature | Gently warm the solution in a water bath (37°C). Avoid excessive heat which could degrade the compound. | Increased temperature can enhance the solubility of the compound. |
| Insufficient Mixing | Vortex the solution for 1-2 minutes. For more persistent issues, sonication in a water bath for 5-10 minutes can be effective. | The compound dissolves completely, resulting in a clear solution. |
Problem: The solution is cloudy or hazy.
Cloudiness can indicate incomplete dissolution or the formation of a fine suspension.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial Dissolution | Increase mixing time with a vortex or use sonication. A brief period of gentle warming may also be beneficial. | The solution becomes clear and transparent. |
| Poor Water Solubility | For aqueous solutions, first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution. Then, dilute the stock solution into the aqueous buffer. | The compound remains in solution in the final aqueous medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent. For final experimental concentrations in aqueous media, it is advisable to first prepare a concentrated stock in DMSO and then perform a serial dilution into the aqueous buffer.
Q2: What is the maximum soluble concentration of this compound?
Q3: My experiment is sensitive to DMSO. What are my options?
A3: If your experimental system is sensitive to DMSO, you can try to dissolve this compound in other organic solvents such as ethanol. However, the solubility may be lower than in DMSO. It is crucial to keep the final concentration of the organic solvent in your aqueous experimental medium as low as possible (typically below 0.5%) and to include a vehicle control in your experimental design.
Q4: Can I store this compound in solution?
A4: Yes, stock solutions of this compound in an anhydrous organic solvent like DMSO can be stored at -20°C or -80°C for several months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: How can I be sure my this compound is fully dissolved?
A5: A fully dissolved solution should be clear and free of any visible particulates or cloudiness. If you have access to the necessary equipment, techniques such as dynamic light scattering (DLS) can be used to confirm the absence of aggregates.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 633.74 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 6.34 mg of the compound.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store: Store the stock solution in small aliquots at -20°C or -80°C.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Technical Support Center: Accurate Analysis and Interpretation of SKF 106760 Dose-Response Curves
Welcome to the technical support center for SKF 106760. This resource is designed for researchers, scientists, and drug development professionals to facilitate the accurate analysis and interpretation of dose-response curves for this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Understanding the Mechanism of Action of this compound
This compound is a potent antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3.[1][2] It is not a G-protein coupled receptor (GPCR) ligand. Therefore, its dose-response relationship is typically evaluated through its inhibition of platelet aggregation. Upon platelet activation by agonists such as adenosine diphosphate (ADP) or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation. This compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various in vitro platelet aggregation assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its dose-dependent effect.
| Species | Platelet Preparation | Agonist | IC50 Value (nM) |
| Human | Platelet-Rich Plasma (PRP) | ADP | 230 ± 60 |
| Canine | Platelet-Rich Plasma (PRP) | ADP | 355 ± 35 |
| Canine | Platelet-Rich Plasma (PRP) | Collagen | 260 ± 20 |
| Canine | Platelet-Rich Plasma (PRP) | Epinephrine/U-46619 | 490 ± 90 |
| Canine | Gel-Filtered Platelets | Thrombin | 188 ± 10 |
| Data sourced from Brooks et al. (1994).[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: Glycoprotein IIb/IIIa signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a platelet aggregation inhibition assay using this compound.
Experimental Protocol: Platelet Aggregation Inhibition Assay by Light Transmission Aggregometry
This protocol outlines the key steps for determining the dose-response curve of this compound.
Materials:
-
This compound
-
Agonist (e.g., ADP)
-
Whole blood from healthy, consenting donors (free from antiplatelet medication for at least two weeks)
-
3.2% sodium citrate anticoagulant
-
Light transmission aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Methodology:
-
Blood Collection:
-
Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Gently invert the tubes to mix. Avoid vigorous shaking to prevent platelet activation.
-
Process samples within 2-4 hours of collection.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, which is the PRP, and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Allow PRP to rest for at least 30 minutes at room temperature before use.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
-
Dose-Response Assay:
-
Pipette PRP into aggregometer cuvettes containing a stir bar.
-
Add increasing concentrations of this compound (or vehicle control) to the cuvettes.
-
Incubate the PRP with this compound for a predetermined time (e.g., 3-5 minutes) at 37°C with stirring.
-
Add a fixed concentration of the agonist (e.g., ADP) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting and FAQs
Q1: Why am I observing high variability between replicates?
-
Potential Cause: Inconsistent sample handling, pipetting errors, or pre-analytical variables.
-
Recommended Solution: Ensure standardized procedures for blood collection and PRP preparation. Maintain a consistent temperature and process all samples within the same timeframe. Calibrate pipettes regularly and ensure proper mixing of PRP before aliquoting.
Q2: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound. What could be the issue?
-
Potential Cause: The compound may have degraded, or the concentration of the agonist may be too high.
-
Recommended Solution: Prepare fresh stock solutions of this compound. Verify the concentration and activity of the agonist; a very high concentration can overcome the inhibitory effect. Consider using a lower agonist concentration that elicits a submaximal aggregation response.
Q3: I am seeing spontaneous platelet aggregation in my control samples. Why is this happening?
-
Potential Cause: Platelets may have been activated during blood collection or processing.
-
Recommended Solution: Review your blood collection technique to ensure minimal trauma to the vein. Avoid vigorous mixing of the blood tubes. Ensure the centrifuge is set to a low speed with the brake off for PRP preparation.
Q4: The baseline light transmission of my PRP is unstable.
-
Potential Cause: Dirty optics in the aggregometer or issues with the plasma sample itself.
-
Recommended Solution: Clean the cuvette wells and optical pathways of the instrument according to the manufacturer's instructions. Visually inspect the PRP for hemolysis (reddish tint) or lipemia (turbidity), which can interfere with light transmission. If present, a new blood sample may be necessary.
Q5: What is the appropriate concentration of agonist to use?
-
Potential Cause: The optimal agonist concentration can vary between donors.
-
Recommended Solution: It is best practice to perform an agonist dose-response curve for each new donor or batch of platelets to determine the EC50 or a concentration that gives a consistent, submaximal (e.g., 80%) aggregation response. This will ensure a suitable window for observing inhibition.
References
Validation & Comparative
SKF 106760 versus abciximab in inhibiting platelet aggregation
A Comparative Guide to Platelet Aggregation Inhibitors: SKF 106760 versus Abciximab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two potent platelet aggregation inhibitors, this compound and abciximab. Both agents target the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation, but differ in their molecular nature and inhibitory kinetics. This document synthesizes available experimental data to facilitate an informed evaluation of their performance.
Mechanism of Action
Both this compound and abciximab exert their antiplatelet effects by antagonizing the GPIIb/IIIa receptor (also known as integrin αIIbβ3). This receptor, upon activation by various agonists such as adenosine diphosphate (ADP), collagen, or thrombin, undergoes a conformational change that enables it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.
This compound is a synthetic, cyclic peptide that acts as a competitive antagonist of the GPIIb/IIIa receptor.[1] It mimics the arginine-glycyl-aspartyl (RGD) sequence of fibrinogen, thereby competing with fibrinogen for the same binding site on the activated GPIIb/IIIa receptor.
Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody.[2] It binds to the GPIIb/IIIa receptor and is considered a non-competitive inhibitor. Its mechanism of action is thought to involve steric hindrance and/or conformational changes in the receptor that prevent the binding of fibrinogen and other adhesive molecules like von Willebrand factor.[3]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and abciximab on platelet aggregation induced by various agonists. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the platelet aggregation response by 50%.
| Inhibitor | Agonist | Species | Anticoagulant | IC50 |
| This compound | ADP | Human | Not Specified | 230 ± 60 nM[1] |
| ADP | Canine | Not Specified | 355 ± 35 nM[1] | |
| Collagen | Canine | Not Specified | 260 ± 20 nM[1] | |
| Epinephrine/U-46619 | Canine | Not Specified | 490 ± 90 nM[1] | |
| Thrombin | Canine (gel filtered) | Not Specified | 188 ± 10 nM[1] | |
| Abciximab | ADP (20 µM) | Human | Sodium Citrate | 1.25 - 2.3 µg/ml[4] |
| Collagen (5 µg/ml) | Human | Sodium Citrate | 2.3 - 3.8 µg/ml[4] |
Note on IC50 Conversion for Abciximab: To facilitate a more direct comparison with this compound, the IC50 values for abciximab can be converted from µg/ml to nM. The approximate molecular weight of abciximab (Fab fragment) is 47.6 kDa.
-
For ADP-induced aggregation:
-
1.25 µg/ml ≈ 26.3 nM
-
2.3 µg/ml ≈ 48.3 nM
-
-
For collagen-induced aggregation:
-
2.3 µg/ml ≈ 48.3 nM
-
3.8 µg/ml ≈ 79.8 nM
-
Based on this conversion, abciximab appears to be more potent than this compound in inhibiting ADP and collagen-induced platelet aggregation in human platelets under the specified conditions.
Signaling Pathway and Inhibition
The following diagram illustrates the central role of the GPIIb/IIIa receptor in the final common pathway of platelet aggregation and the points of intervention for this compound and abciximab.
Caption: Signaling pathway of platelet aggregation and points of inhibition by this compound and abciximab.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This method is a widely used technique to measure platelet aggregation in vitro.[5]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP in the supernatant. c. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.
2. Platelet Aggregation Measurement: a. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/ml) using PPP. b. Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark. c. Add the inhibitor (this compound or abciximab) at various concentrations to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring. d. Add a platelet agonist (e.g., ADP, collagen) to induce aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. f. The percentage of platelet aggregation is calculated, and IC50 values are determined from the dose-response curves.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
Flow cytometry can be used to determine the extent of GPIIb/IIIa receptor blockade by an inhibitor.[6][7]
1. Sample Preparation: a. Collect whole blood into tubes with an appropriate anticoagulant. b. Aliquot the blood and incubate with different concentrations of the inhibitor (this compound or abciximab) for a defined period.
2. Staining: a. To measure the binding of the inhibitor (in the case of abciximab, which is an antibody), a fluorescently labeled secondary antibody that recognizes the inhibitor can be used. b. To assess the functional blockade of the receptor, a fluorescently labeled ligand that binds to the active GPIIb/IIIa receptor, such as a PAC-1 antibody or labeled fibrinogen, can be used after platelet activation with an agonist. c. A fluorescently labeled antibody that binds to a general platelet marker (e.g., CD41) is also included to identify the platelet population.
3. Data Acquisition and Analysis: a. Analyze the samples using a flow cytometer. b. Gate on the platelet population based on their forward and side scatter characteristics and the expression of the platelet-specific marker. c. Measure the fluorescence intensity of the marker for receptor occupancy or ligand binding in the platelet population. d. The percentage of receptor blockade can be calculated by comparing the fluorescence in the presence of the inhibitor to the fluorescence in its absence.
Summary and Conclusion
Both this compound and abciximab are potent inhibitors of platelet aggregation that target the GPIIb/IIIa receptor. While this compound is a synthetic peptide that acts as a competitive antagonist, abciximab is a monoclonal antibody fragment that functions as a non-competitive inhibitor.
The choice between these two inhibitors for research or therapeutic development would depend on various factors, including the desired mechanism of inhibition (competitive vs. non-competitive), pharmacokinetic and pharmacodynamic profiles, and the specific application. The experimental protocols provided in this guide offer a foundation for conducting further comparative studies to elucidate the nuanced differences between these two significant antiplatelet agents.
References
- 1. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abciximab: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 3. Drug Monograph: Abciximab (ReoPro) [ebmconsult.com]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative detection of platelet GPIIb-IIIa receptor antagonist activity using a flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, abciximab, and ticlopidine: continuous platelet inhibition by the combination of abciximab and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of SKF 106760 and Eptifibatide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two potent glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists: SKF 106760 and eptifibatide. Both agents are recognized for their antiplatelet and antithrombotic activities, primarily through the inhibition of the final common pathway of platelet aggregation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to assist in research and development decisions.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and eptifibatide exert their antiplatelet effects by acting as antagonists to the GPIIb/IIIa receptor on the surface of platelets.[1] This receptor, upon platelet activation, undergoes a conformational change that allows it to bind fibrinogen. The binding of fibrinogen molecules to GPIIb/IIIa receptors on adjacent platelets is the crucial step that leads to platelet aggregation and thrombus formation.
This compound, a cyclic peptide, and eptifibatide, a cyclic heptapeptide, competitively inhibit the binding of fibrinogen and other ligands, such as von Willebrand factor, to the activated GPIIb/IIIa receptor.[1][2] By blocking this interaction, they effectively prevent platelets from sticking together, thus inhibiting the formation of a platelet plug.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and eptifibatide. It is important to note that the data presented were generated in separate studies under different experimental conditions. Therefore, a direct comparison should be made with caution.
| Parameter | This compound | Eptifibatide |
| Target | Glycoprotein IIb/IIIa Receptor | Glycoprotein IIb/IIIa Receptor |
| In Vitro Model | Dog Platelet-Rich Plasma (PRP) | Human Citrated Whole Blood |
| Agonist | ADP | ADP |
| IC50 | 0.36 ± 0.4 µM | 0.13 - 0.26 µM |
| Agonist | Not Reported | Collagen |
| IC50 | Not Reported | 0.34 - 0.41 µM |
*IC50 values for eptifibatide were converted from µg/mL to µM using a molecular weight of 831.96 g/mol .[2][3][4][5]
Experimental Protocols
The in vitro efficacy of GPIIb/IIIa inhibitors is commonly assessed using platelet aggregation assays. Below is a generalized protocol for such an assay.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.
Materials:
-
Whole blood from healthy human donors or relevant animal species.
-
Anticoagulant (e.g., sodium citrate).
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), collagen).
-
Test compounds (this compound, eptifibatide).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Spectrophotometer or aggregometer.
Procedure:
-
Blood Collection: Whole blood is drawn from consenting healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Assay Performance:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquots of PRP are pre-incubated with varying concentrations of the test compound (this compound or eptifibatide) or vehicle control for a specified time at 37°C.
-
A platelet agonist (e.g., ADP or collagen) is added to the PRP to induce aggregation.
-
The change in light transmission through the PRP sample is recorded over time as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is calculated from the dose-response curve.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and eptifibatide are potent inhibitors of the GPIIb/IIIa receptor, a critical component in the process of platelet aggregation. The available in vitro data suggests that both compounds exhibit significant antiplatelet activity. However, the lack of head-to-head comparative studies under identical experimental conditions necessitates careful interpretation of the presented efficacy data. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the development and evaluation of novel antiplatelet therapies. Further in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two agents.
References
A Comparative Analysis of Receptor Binding: SKF 106760 versus Tirofiban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding characteristics of two potent antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor: SKF 106760 and tirofiban. The GPIIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in the final common pathway of platelet aggregation. Its inhibition is a critical therapeutic strategy in the management of thrombotic diseases. This document summarizes key quantitative data, outlines detailed experimental methodologies for receptor binding assays, and visualizes the associated signaling pathways and experimental workflows.
Introduction to the Antagonists
This compound is a potent peptidomimetic antagonist of the GPIIb/IIIa receptor. It is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for the binding of natural ligands like fibrinogen to the GPIIb/IIIa receptor.
Tirofiban , marketed under the trade name Aggrastat®, is a non-peptide, small molecule antagonist of the GPIIb/IIIa receptor.[1][2] It also mimics the RGD sequence and functions as a competitive inhibitor of fibrinogen binding.[1][3] Tirofiban is used clinically to prevent thrombotic events in patients with acute coronary syndromes.[1]
Quantitative Comparison of Receptor Binding
The following tables summarize the available quantitative data for the binding of this compound and tirofiban to the GPIIb/IIIa receptor. It is important to note that the data presented here are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Parameter | Value | Species | Receptor Source | Reference |
| This compound | Ki | 477 ± 57 pM | Human | Purified GPIIb/IIIa | [4] |
| IC50 (ADP-induced aggregation) | 230 ± 60 nM | Human | Platelet-rich plasma | [4] | |
| Tirofiban | Dissociation Constant (Kd) | 15 nM | Not Specified | GPIIb/IIIa receptors | [3] |
| EC50 (Binding) | ~24 nM | Human | Platelet GPIIb/IIIa | [5] | |
| IC50 (Platelet Aggregation) | ~37 nM | Human | Not Specified | [5] |
Table 1: Receptor Binding Affinity and Potency. This table presents the inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory/effective concentrations (IC50/EC50) for this compound and tirofiban. Lower values indicate higher binding affinity and potency.
| Compound | Onset of Action | Reversibility | Plasma Half-life | Reference |
| This compound | Rapid | Not explicitly stated, but competitive nature suggests reversibility. | ~66 minutes (terminal phase in dogs) | |
| Tirofiban | Rapid | Reversible | ~2 hours | [6] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties. This table highlights key pharmacokinetic and pharmacodynamic characteristics of the two compounds.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the binding data. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the GPIIb/IIIa receptor.
Preparation of Human Platelets and Purified GPIIb/IIIa Receptor
-
Platelet Isolation: Human platelets are isolated from whole blood collected from healthy, drug-free donors. Blood is typically collected into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation, and platelets are subsequently pelleted and washed.
-
GPIIb/IIIa Purification: The GPIIb/IIIa receptor can be purified from platelet lysates using affinity chromatography, for example, on a column with an immobilized RGD-containing peptide.
Competitive Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound or tirofiban) to displace a radiolabeled ligand that specifically binds to the GPIIb/IIIa receptor.
-
Materials:
-
Purified human GPIIb/IIIa receptor
-
Radioligand (e.g., [3H]-SKF 106760 or a radiolabeled fibrinogen)
-
Unlabeled competitor compounds (this compound, tirofiban) at various concentrations
-
Assay Buffer (e.g., Tris-HCl buffer containing NaCl, MgCl2, and CaCl2)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
To each well of a microplate, add the purified GPIIb/IIIa receptor preparation.
-
Add a fixed concentration of the radioligand to each well.
-
Add varying concentrations of the unlabeled competitor compound to the wells. For determining total binding, add buffer instead of the competitor. For determining non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Incubate the plates at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GPIIb/IIIa Signaling Pathway
The GPIIb/IIIa receptor is involved in bidirectional signaling, known as "inside-out" and "outside-in" signaling.
Caption: GPIIb/IIIa receptor signaling pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Both this compound and tirofiban are highly potent antagonists of the GPIIb/IIIa receptor, with this compound exhibiting a remarkably high affinity in the picomolar range for the purified human receptor. Tirofiban also demonstrates high affinity in the nanomolar range and has proven clinical efficacy. The choice between these or similar compounds in a research or drug development context would depend on the specific requirements of the study, including the desired level of potency, pharmacokinetic profile, and the nature of the experimental system. The provided experimental protocol offers a robust framework for conducting in-house comparative binding studies to further elucidate the subtle differences in the receptor interactions of these and other GPIIb/IIIa antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabeled tirofiban – a potential radiopharmaceutical for detection of deep venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. dovepress.com [dovepress.com]
- 5. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and partial amino acid sequence of human platelet membrane glycoproteins IIb and IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 106760's Antiplatelet Activity Against Standard Therapies
An objective guide for researchers and drug development professionals on the comparative antiplatelet efficacy of the glycoprotein IIb/IIIa antagonist SKF 106760 against the established standards, aspirin and clopidogrel. This document provides a comprehensive overview of their mechanisms of action, supported by available in vitro experimental data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a potent antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. Standard antiplatelet agents, such as aspirin and clopidogrel, act on different upstream pathways. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking thromboxane A2 production. Clopidogrel, a P2Y12 receptor antagonist, inhibits ADP-induced platelet activation. This guide presents a comparative analysis of the in vitro antiplatelet activity of this compound against these standards, based on publicly available data. While direct head-to-head comparative studies providing quantitative data for all three compounds under identical conditions are limited, this guide synthesizes the available information to provide a valuable resource for researchers.
Quantitative Data Summary
The following tables summarize the in vitro antiplatelet activity of this compound, aspirin, and clopidogrel based on data from separate studies. It is crucial to note that a direct comparison of these values should be made with caution, as experimental conditions such as agonist concentrations and platelet preparation methods can vary between studies.
Table 1: In Vitro Antiplatelet Activity of this compound
| Agonist | IC50 (nM) | Platelet Preparation |
| ADP | 230 ± 60 | Human Platelet-Rich Plasma |
| Collagen | 260 ± 20 | Canine Platelet-Rich Plasma |
| Epinephrine/U-46619 | 490 ± 90 | Canine Platelet-Rich Plasma |
| Thrombin | 188 ± 10 | Gel-Filtered Platelets |
Table 2: In Vitro Antiplatelet Activity of Aspirin
| Agonist | Inhibition (%) | Concentration | Platelet Preparation |
| ADP | 44.7 ± 2.9 | 100-300 mg (in vivo) | Human Platelet-Rich Plasma |
| Collagen | 59.3 ± 5.1 | 100-300 mg (in vivo) | Human Platelet-Rich Plasma |
Note: Data for aspirin is presented as percentage inhibition from an ex vivo study where patients were administered the drug. Direct in vitro IC50 values for aspirin's inhibition of ADP and collagen-induced aggregation are not as commonly reported as its effect on arachidonic acid-induced aggregation.
Table 3: In Vitro Antiplatelet Activity of Clopidogrel
| Agonist | IC50 (µM) | Inhibition (%) | Concentration | Platelet Preparation |
| ADP | 1.9 ± 0.3 | 24.6 ± 3.3 | 75 mg (in vivo) | Washed Human Platelets / Human Platelet-Rich Plasma |
| Collagen | - | 36.5 ± 4.2 | 75 mg (in vivo) | Human Platelet-Rich Plasma |
Note: The IC50 value for clopidogrel is from an in vitro study using its active metabolite on washed platelets. The percentage inhibition is from an ex vivo study in patients receiving clopidogrel.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of a platelet agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
2. Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the antiplatelet agent (this compound, aspirin, or clopidogrel active metabolite) at various concentrations and incubate for a specified time.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin) at a predetermined concentration.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
3. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For inhibition studies, the percentage inhibition is calculated relative to a control sample without the antiplatelet agent.
-
IC50 values (the concentration of the inhibitor that causes 50% inhibition of aggregation) are calculated from the dose-response curves.
Agonist Concentrations:
-
ADP: Typically used at concentrations ranging from 5 to 20 µM.
-
Collagen: Typically used at concentrations ranging from 1 to 5 µg/mL.
-
Thrombin: Typically used at concentrations ranging from 0.1 to 1 U/mL.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of this compound, aspirin, and clopidogrel.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Aspirin.
Caption: Mechanism of action of Clopidogrel.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for assessing the antiplatelet activity of a compound using Light Transmission Aggregometry.
Caption: LTA Experimental Workflow.
A Head-to-Head Comparison: Unveiling the Potency of SKF 106760 versus Ac-RGDS-NH2 in Integrin αIIbβ3 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of integrin antagonists, a clear understanding of the relative potency and characteristics of available compounds is paramount. This guide provides an objective comparison of two notable agents, SKF 106760 and Ac-RGDS-NH2, focusing on their ability to inhibit the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), a critical receptor in thrombosis.
This comparison is supported by in vitro experimental data, offering a quantitative assessment of their inhibitory activities. Detailed methodologies for the key experiments are provided to ensure a comprehensive understanding of the presented data.
Quantitative Potency Assessment
The relative potency of this compound and Ac-RGDS-NH2 as αIIbβ3 antagonists has been evaluated through fibrinogen binding and platelet aggregation assays. The data, summarized below, reveals a significant potency advantage for this compound.
| Parameter | This compound | Ac-RGDS-NH2 | Fold Difference |
| Ki (Fibrinogen Binding to αIIbβ3) | 477 ± 57 pM | 530 ± 73 nM | ~1111-fold |
| IC50 (ADP-Induced Platelet Aggregation) | 230 ± 60 nM (human) | 91 ± 1 µM (canine) | ~395-fold (Note species difference) |
| Plasma Stability | Stable for 3 hours | Activity abolished after 3 hours | - |
Data sourced from a comparative in vitro study.[1]
Mechanism of Action: Targeting the Platelet's "Clotting Switch"
Both this compound and Ac-RGDS-NH2 exert their effects by targeting the integrin αIIbβ3 on the surface of platelets. This receptor plays a pivotal role in the final common pathway of platelet aggregation. Upon platelet activation by agonists such as ADP, thrombin, or collagen, αIIbβ3 undergoes a conformational change to a high-affinity state, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a thrombus.
This compound, a potent antagonist, and Ac-RGDS-NH2, a peptide containing the well-known Arg-Gly-Asp (RGD) integrin recognition sequence, competitively inhibit the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation.[1][2][3] The superior potency of this compound suggests a more optimized interaction with the receptor binding pocket.
References
- 1. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Integrin Cross-Reactivity: A Comparative Analysis of SKF 106760
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting integrin receptors, understanding the specificity and cross-reactivity of antagonist compounds is paramount for predicting efficacy and potential off-target effects. This guide provides a comparative analysis of SKF 106760, a potent antagonist of the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa or GPIIb/IIIa), with other integrin-binding molecules. Due to the limited publicly available data on the direct cross-reactivity of this compound with a broad range of integrin receptors, this guide will leverage comparative data from other well-characterized RGD (Arginyl-glycyl-aspartyl) mimetics to infer its likely selectivity profile.
This compound: A Potent αIIbβ3 Antagonist
This compound is a cyclic peptide containing the RGD sequence, a key recognition motif for numerous integrins.[1] Experimental data demonstrates its high affinity and specificity for the αIIbβ3 integrin, a receptor critically involved in platelet aggregation and thrombus formation.
Quantitative Analysis of this compound Binding Affinity
The inhibitory activity of this compound against the αIIbβ3 integrin has been quantified through competitive binding and platelet aggregation assays.
| Compound | Target Integrin | Assay | Parameter | Value |
| This compound | αIIbβ3 (GPIIb/IIIa) | Biotinylated Fibrinogen Binding | Ki | 477 ± 57 pM[1] |
| This compound | αIIbβ3 (GPIIb/IIIa) | ADP-induced Platelet Aggregation (human) | IC50 | 230 ± 60 nM[1] |
| This compound | αIIbβ3 (GPIIb/IIIa) | ADP-induced Platelet Aggregation (canine) | IC50 | 355 ± 35 nM[1] |
| This compound | αIIbβ3 (GPIIb/IIIa) | Collagen-induced Platelet Aggregation (canine) | IC50 | 260 ± 20 nM[1] |
| This compound | αIIbβ3 (GPIIb/IIIa) | Thrombin-mediated Aggregation (canine) | IC50 | 188 ± 10 nM[1] |
| Ac-RGDS-NH2 (Parent Molecule) | αIIbβ3 (GPIIb/IIIa) | Biotinylated Fibrinogen Binding | Ki | 530 ± 73 nM[1] |
| Ac-RGDS-NH2 (Parent Molecule) | αIIbβ3 (GPIIb/IIIa) | ADP-induced Platelet Aggregation (canine) | IC50 | 91 ± 1 µM[1] |
Table 1: Inhibitory activity of this compound and its parent molecule against the αIIbβ3 integrin. Data from in vitro studies.
Notably, this compound exhibits no detectable activity at the von Willebrand Factor receptor (GPIb/IX), highlighting its specificity in the context of platelet adhesion molecules.[1]
Comparative Cross-Reactivity with Other RGD-Binding Integrins
Echistatin: A Promiscuous RGD-Containing Disintegrin
Echistatin, a disintegrin from snake venom, also contains an RGD motif and is known to bind to several integrins with high affinity.
| Compound | Target Integrin | Assay | Parameter | Value |
| Echistatin | αvβ3 | Solid-Phase Binding | IC50 | ~1 nM |
| Echistatin | αvβ5 | Solid-Phase Binding | IC50 | ~1 nM |
| Echistatin | α5β1 | Solid-Phase Binding | IC50 | ~1 nM |
| Echistatin | αIIbβ3 | Solid-Phase Binding | IC50 | ~1 nM |
Table 2: Binding affinities of Echistatin for various integrin receptors. This demonstrates the broad-spectrum binding of some RGD-containing molecules.
Cyclic RGD Peptides: A Spectrum of Selectivity
The conformation of cyclic RGD peptides plays a crucial role in determining their binding affinity and selectivity for different integrin subtypes.
| Compound | Target Integrin | IC50 (nM) |
| c(RGDfV) | αvβ3 | 1 |
| αvβ5 | 100 | |
| αIIbβ3 | >1000 | |
| c(RGDfK) | αvβ3 | 10 |
| αvβ5 | 10 | |
| αIIbβ3 | 100 |
Table 3: Comparative binding affinities of different cyclic RGD peptides for various integrin receptors. The data illustrates how subtle structural changes can significantly alter selectivity.
Based on the high potency of this compound for αIIbβ3, it is likely a conformationally constrained cyclic peptide optimized for this specific integrin. While cross-reactivity with other RGD-dependent integrins like αvβ3 and αvβ5 cannot be ruled out without direct experimental evidence, the degree of selectivity is expected to be a key determinant of its therapeutic profile.
Experimental Protocols
The quantitative data presented in this guide are typically generated using solid-phase binding assays and cell-based aggregation assays.
Solid-Phase Integrin Binding Assay
This assay measures the ability of a test compound to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.
Caption: Workflow for a solid-phase competitive integrin binding assay.
Methodology:
-
Coating: Purified integrin receptors are adsorbed to the wells of a microtiter plate.
-
Blocking: Non-specific binding sites on the plate are blocked using a protein solution like bovine serum albumin (BSA).
-
Competition: A fixed concentration of a labeled natural ligand (e.g., biotinylated fibrinogen) is added to the wells along with varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow for competitive binding to the immobilized integrin.
-
Washing: Unbound ligand and test compound are washed away.
-
Detection: A detection reagent that binds to the labeled ligand (e.g., streptavidin-horseradish peroxidase for a biotinylated ligand) is added, followed by a substrate that produces a measurable signal.
-
Analysis: The signal intensity is inversely proportional to the binding affinity of the test compound. IC50 values are calculated from the dose-response curves.
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Caption: Workflow for an in vitro platelet aggregation assay.
Methodology:
-
Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.
-
Incubation: PRP is incubated with varying concentrations of the test compound.
-
Aggregation Induction: A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
Measurement: Platelet aggregation is monitored over time by measuring the change in light transmittance through the PRP sample in an aggregometer.
-
Analysis: The extent of inhibition is calculated relative to a control (no inhibitor), and IC50 values are determined.
Signaling Pathway Overview
Integrin binding to their ligands initiates intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival. The binding of an antagonist like this compound to αIIbβ3 blocks the downstream signaling that leads to platelet aggregation.
Caption: Simplified signaling pathway of αIIbβ3 integrin and its inhibition by this compound.
Conclusion
This compound is a highly potent and specific antagonist of the platelet integrin αIIbβ3. While comprehensive cross-reactivity data against a full panel of integrins is not publicly available, comparisons with other cyclic RGD peptides suggest that its constrained cyclic structure likely confers a high degree of selectivity for its primary target. For drug development professionals, the high affinity and specificity of this compound for αIIbβ3 make it an interesting candidate for anti-platelet therapies. However, a complete understanding of its interaction with other RGD-binding integrins would be crucial for a full assessment of its therapeutic potential and safety profile. Further studies are warranted to elucidate the complete cross-reactivity profile of this compound.
References
Head-to-Head Comparison: SKF 106760 Versus Novel Antiplatelet Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapeutics, the quest for potent agents with favorable safety profiles is ongoing. This guide provides a head-to-head comparison of SKF 106760, a glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist, with representative novel antiplatelet drugs from two distinct classes: ticagrelor, a P2Y12 receptor antagonist, and vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist. This comparison is based on available in vitro experimental data to objectively assess their pharmacological profiles.
Overview of a GPIIb/IIIa Receptor Antagonist: this compound
This compound is a potent, competitive antagonist of the platelet fibrinogen receptor, GPIIb/IIIa.[1][2] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus. It has demonstrated significant antiplatelet and antithrombotic activities in in vitro and in vivo preclinical studies.[1][2][3]
Novel Antiplatelet Drug Classes
The development of novel antiplatelet agents has focused on targeting specific pathways of platelet activation to potentially offer a better balance between antithrombotic efficacy and bleeding risk.[4][5][6][7]
-
P2Y12 Receptor Antagonists (e.g., Ticagrelor): This class of drugs blocks the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation.[4] Ticagrelor is a direct-acting, reversible antagonist that provides a rapid and consistent level of platelet inhibition.[4]
-
PAR-1 Antagonists (e.g., Vorapaxar): These agents inhibit the PAR-1 receptor, the primary receptor for thrombin on platelets. By blocking thrombin-induced platelet activation, vorapaxar offers a distinct mechanism of antiplatelet action.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound, ticagrelor, and vorapaxar based on reported experimental data. Direct comparative studies are limited; therefore, data is compiled from separate investigations.
| Drug | Target | Assay Type | Agonist | Species | IC50 / Ki | Reference |
| This compound | GPIIb/IIIa | Fibrinogen Binding | - | Human | Ki: 477 ± 57 pM | |
| GPIIb/IIIa | Platelet Aggregation | ADP | Human | IC50: 230 ± 60 nM | ||
| GPIIb/IIIa | Platelet Aggregation | ADP | Canine | IC50: 355 ± 35 nM | ||
| GPIIb/IIIa | Platelet Aggregation | Collagen | Canine | IC50: 260 ± 20 nM | ||
| Ticagrelor | P2Y12 | Platelet Aggregation (LTA) | ADP | Human | IC50: ~116 nM (half maximal inhibition) | |
| Vorapaxar | PAR-1 | Receptor Binding | - | Human | Ki: 8.1 nM | [1] |
| PAR-1 | Platelet Aggregation | Thrombin | Human | IC50: 47 nM | [1] | |
| PAR-1 | Platelet Aggregation | TRAP | Human | IC50: 25 nM | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by this compound, ticagrelor, and vorapaxar.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Human whole blood is collected into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and warmed to 37°C.
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (e.g., this compound, ticagrelor, or vorapaxar) or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP for ticagrelor studies, TRAP for vorapaxar studies) is added to initiate aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation is determined, and the concentration of the test compound that inhibits 50% of the maximal aggregation (IC50) is calculated.
Fibrinogen Binding Assay
This assay quantifies the binding of labeled fibrinogen to its receptor (GPIIb/IIIa) on platelets.
Protocol:
-
Platelet Preparation: Washed platelets are prepared from human blood collected in an anticoagulant.
-
Incubation:
-
Platelets are incubated with the test compound (e.g., this compound) at various concentrations.
-
A labeled form of fibrinogen (e.g., biotinylated or radiolabeled) is added to the platelet suspension.
-
A platelet agonist (e.g., ADP) is added to activate the GPIIb/IIIa receptors.
-
-
Separation: The platelets with bound fibrinogen are separated from the unbound fibrinogen, often by centrifugation through a dense medium like silicone oil.
-
Quantification: The amount of labeled fibrinogen associated with the platelet pellet is quantified.
-
Data Analysis: The inhibition of fibrinogen binding by the test compound is determined, and the inhibitory constant (Ki) is calculated through competitive binding analysis.
Concluding Remarks
This compound, as a GPIIb/IIIa antagonist, offers potent, broad-spectrum inhibition of platelet aggregation. In contrast, novel agents like ticagrelor and vorapaxar provide more targeted inhibition of specific activation pathways. The in vitro data indicates that all three compounds are highly potent, with this compound demonstrating picomolar affinity for its target. The choice of an antiplatelet agent in a research or clinical setting will depend on the desired mechanism of action, the specific platelet activation pathway of interest, and the required onset and duration of effect. The experimental protocols provided herein offer a basis for the standardized evaluation and comparison of these and other antiplatelet compounds.
References
- 1. In vitro anti-platelet potency of ticagrelor in blood samples from infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of SK&F 104353 and Approved CysLT1 Receptor Antagonists
A Guide for Researchers in Drug Development
Introduction
This guide provides a detailed in vitro comparison of the experimental leukotriene receptor antagonist SK&F 104353 with the approved drugs montelukast and zafirlukast. It is important to note that the initial topic of interest, SKF 106760, is primarily recognized as a glycoprotein IIb/IIIa antagonist, and the compound with significant activity as a leukotriene antagonist developed by Smith, Kline & French is SK&F 104353. This comparison will, therefore, focus on SK&F 104353.
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators involved in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration.[1][2] These effects are primarily mediated through the cysteinyl leukotriene receptor 1 (CysLT1).[3][4] Approved drugs such as montelukast and zafirlukast are selective CysLT1 receptor antagonists used in the chronic treatment of asthma and allergic rhinitis.[5][6] SK&F 104353 is a potent and selective experimental antagonist of the CysLT1 receptor.[7] Understanding the comparative in vitro pharmacology of these compounds is crucial for researchers in the development of new anti-inflammatory and anti-asthmatic therapies.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of SK&F 104353, montelukast, and zafirlukast at the CysLT1 receptor. The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Assay Type | Preparation | Agonist | Potency (Value) | Source |
| SK&F 104353 | Functional Assay (Contraction) | Guinea Pig Trachea | LTD₄ | pA₂ = 8.6 | [7] |
| Functional Assay (Contraction) | Human Bronchus | LTD₄ | pKₑ > 8.9 | [7] | |
| Functional Assay (Contraction) | Human Bronchus | LTC₄ | pKₑ = 8.0 - 8.4 | [7] | |
| Montelukast | Radioligand Binding | Guinea Pig Lung Membranes | [³H]LTD₄ | Kᵢ = 0.18 nM | [8] |
| Radioligand Binding | Human Lung Membranes | [³H]LTD₄ | Kᵢ = 4 nM | [8] | |
| Radioligand Binding | U937 Cell Membranes | [³H]LTD₄ | Kᵢ = 0.52 nM | [8] | |
| Zafirlukast | Radioligand Binding | Human CysLT1 Receptor | [³H]LTD₄ | Kᵢ = 0.26 nM | [9] |
Note: pA₂ and pKₑ are measures of antagonist potency derived from functional assays, with higher values indicating greater potency. Kᵢ represents the inhibition constant from radioligand binding assays, with lower values indicating higher binding affinity.
Experimental Methodologies
Radioligand Binding Assay for CysLT1 Receptor
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CysLT1 receptor (e.g., human or guinea pig lung tissue, or cell lines like U937).[8][10] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[10]
-
Binding Reaction: A fixed concentration of a radioligand, typically [³H]LTD₄, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., SK&F 104353, montelukast, or zafirlukast).[10][11]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.[10][11]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[10] The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.[10]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[12]
In Vitro Smooth Muscle Contraction Assay
This functional assay assesses the ability of a test compound to antagonize the contraction of airway smooth muscle induced by a CysLT1 receptor agonist.
Protocol Outline:
-
Tissue Preparation: A section of guinea pig trachea or human bronchus is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[13][14]
-
Contraction Induction: A CysLT1 receptor agonist, such as LTD₄ or LTC₄, is added to the organ bath in a cumulative manner to generate a concentration-response curve for muscle contraction.[13]
-
Antagonist Evaluation: The tissue is pre-incubated with the test compound (e.g., SK&F 104353) for a specific period before the addition of the agonist.[7]
-
Measurement of Contraction: The isometric tension of the smooth muscle is recorded using a force transducer.
-
Data Analysis: The antagonist's potency is determined by the extent to which it shifts the agonist's concentration-response curve to the right. This is often expressed as a pA₂ or pKₑ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.[7]
Visualizations
Signaling Pathway of Cysteinyl Leukotrienes
Caption: CysLT1 receptor signaling pathway and points of antagonism.
Experimental Workflow for In Vitro Comparison of CysLT1 Antagonists
Caption: Workflow for in vitro comparison of CysLT1 antagonists.
References
- 1. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. centaurpharma.com [centaurpharma.com]
- 5. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 6. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacologic profile of SK&F 104353: a novel, potent and selective peptidoleukotriene receptor antagonist in guinea pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Pharmacological characterization using selected antagonists of the leukotriene receptors mediating contraction of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene D4 elicits a non-sustained contraction of the guinea pig trachea in calcium-free buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SKF Products: A Guide for Laboratory Professionals
For researchers and scientists utilizing SKF products, understanding the proper disposal procedures is paramount for maintaining a safe and environmentally responsible laboratory environment. While a specific product designated "SKF 106760" could not be definitively identified from available documentation, it is likely that this refers to a bearing, lubricant, or a related component. This guide provides essential safety and logistical information for the proper disposal of SKF bearings and lubricants, aligning with the company's commitment to sustainability.
General Disposal Principles for SKF Products
SKF advocates for the "3R" principle—Reduce, Reuse, Recycle—in the lifecycle of its products.[1] Before proceeding with disposal, users should consider if the product can be reused or, in the case of bearings, remanufactured.[2] When disposal is necessary, it must be conducted in accordance with local laws and regulations.[2]
Disposal of SKF Bearings
SKF bearings are primarily composed of high-quality steel, a material that can be recycled almost indefinitely without losing its desirable properties.[2]
Step-by-Step Disposal Procedure for SKF Bearings:
-
Initial Assessment: Before disposal, an SKF Application Engineer or Bearing Specialist should inspect bearings removed from operation to assess their potential for remanufacturing.[2]
-
Component Segregation: If remanufacturing is not viable, the bearing should be disassembled for recycling.[2] Components such as rings, rolling elements, cages, and seals should be separated.[2]
-
Material-Specific Recycling:
-
Steel Components: Rings and rolling elements should be recycled as high-quality steel. Bearings with sheet steel cages can often be recycled as a whole without disassembly.[1][2]
-
Brass Cages: These require special handling due to their potential lead content and should be recycled as pure brass where possible.[2]
-
Polymer Cages: Cages made from materials like PA66 and PA46 can be recycled as plastic.[2]
-
-
Waste Handling:
-
Use containers that are in good condition, free of leaks, and clearly labeled with the waste material they contain.[1]
-
Store waste in designated areas and inspect them frequently for leaks or container deterioration.[1]
-
Engage licensed contractors for the transportation of waste to licensed treatment or disposal facilities.[1]
-
Disposal of SKF Lubricants and Greases
Industrial greases and lubricants require careful handling and disposal to prevent environmental contamination.
Step-by-Step Disposal Procedure for SKF Lubricants:
-
Containment: In case of a spill, contain the lubricant using sand or another absorbent material.[3] Prevent the spillage from entering drains or surface water.[3][4]
-
Collection: Collect the residual grease or lubricant for disposal.[2]
-
Personal Protective Equipment (PPE): When handling used lubricants, wear appropriate PPE, including plastic or rubber gloves and safety goggles if there is a risk of splashing.[5]
-
Disposal Facility: Dispose of industrial greases, which may contain toxic chemicals, at a designated industrial waste disposal facility in accordance with local environmental legislation.[2]
-
Waste Containers: Transfer the collected lubricant and any contaminated absorbent material to suitable, clearly labeled waste containers.[3]
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, the following table summarizes key characteristics of typical SKF industrial lubricants based on available Safety Data Sheets.
| Property | General Characteristic | Citation |
| Physical State | Semi-solid (grease) | [5] |
| Flammability | Not flammable, but combustible. Can generate harmful gases in a fire. | [3][6] |
| Recommended PPE | Safety goggles, plastic or rubber gloves. | [5] |
| Spill Containment | Absorb with inert material (e.g., sand). | [3] |
| Disposal Method | Dispose of at a licensed industrial waste facility in accordance with local regulations. | [2] |
Experimental Protocols
The disposal procedures outlined above are based on established safety and environmental protocols as detailed in SKF's safety data sheets and recycling guidelines. The key "experimental" step in the context of disposal is the initial assessment of a used bearing for remanufacturing potential by a qualified SKF technician.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling of a used SKF bearing.
Caption: Workflow for SKF Bearing End-of-Life Management.
References
Essential Safety and Logistical Information for Handling SKF 106760
Clarification on SKF 106760: "this compound" is likely a product designation for a bearing or a related mechanical component. As an article, a bearing itself does not have a Safety Data Sheet (SDS). The primary chemical exposure risk during handling, installation, and maintenance of bearings arises from the lubricants (greases and oils) used. Therefore, this guidance focuses on the safe handling of both the bearing as a physical object and the associated chemical lubricants.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals who may be working with industrial components such as bearings in laboratory equipment.
Personal Protective Equipment (PPE) for Handling Bearings and Lubricants
When handling industrial bearings and their associated lubricants, a risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on typical hazards associated with SKF lubricants.
| Hazard Category | Task | Recommended Personal Protective Equipment (PPE) |
| Physical Hazards | Handling, installation, and removal of bearings. | - Hand Protection: Wear clean, talc-free gloves to prevent cuts from sharp edges and to protect the bearing from corrosion caused by perspiration and contaminants.[1][2] - Eye Protection: Safety glasses are recommended to protect against projectiles in case of accidental impact. |
| Chemical Hazards | Application of lubricants (grease/oil) to bearings. | - Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) are essential to prevent skin contact with lubricants.[1] - Eye/Face Protection: Wear safety goggles if there is a risk of splashing lubricant. - Respiratory Protection: Generally not required under well-ventilated conditions. If vapors or mists are generated, a self-contained breathing apparatus may be necessary. - Protective Clothing: Wear appropriate protective clothing to prevent skin exposure. |
| Emergency Situations | Accidental spills or fire involving lubricants. | - For Spills: For non-emergency personnel, wear gloves and safety goggles. For emergency responders, a protective suit is recommended. - For Fires: Wear a Self-Contained Breathing Apparatus (SCBA) and a chemical protection suit where personal contact is likely. |
Operational Plans: Step-by-Step Guidance for Safe Handling
2.1. Receiving and Storage:
-
Bearings:
-
Inspect the packaging for any damage upon arrival.
-
Store bearings in their original packaging in a clean, dry, and temperature-controlled environment to prevent corrosion and contamination.[1]
-
Avoid storing bearings in areas with high humidity or where they may be exposed to corrosive gases.
-
-
Lubricants:
-
Store lubricants in tightly closed original containers.
-
Keep them away from direct sunlight and heat sources.
-
Store separately from strong oxidizers, strong acids, and strong alkalis.
-
Ensure storage areas are well-ventilated.
-
2.2. Handling and Installation:
-
Preparation:
-
Lubricant Application:
-
Consult the equipment manufacturer's instructions for the correct type and amount of lubricant.
-
Apply the lubricant using clean tools to avoid contamination.
-
-
Installation:
-
Follow the specific mounting instructions provided by SKF or the equipment manufacturer.
-
Apply force only to the ring being press-fitted to avoid damaging the rolling elements.
-
Never strike the bearing directly with a hard object.[1]
-
2.3. Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
